Cesium Lead Tribromide (Low water content)
Description
Significance of Cesium Lead Tribromide in Advanced Materials Research
The importance of CsPbBr₃ in advanced materials research is multifaceted, stemming from its excellent optoelectronic properties and enhanced stability. It possesses a wide bandgap of approximately 2.3 eV, making it a promising candidate for applications in green light-emitting diodes (LEDs), photodetectors, and as a stable component in tandem solar cells. nih.govitmo.ru Research has shown that CsPbBr₃ nanocrystals can exhibit high photoluminescence quantum yields (PLQY), with some reports indicating values exceeding 60%. researchgate.net
One of the most significant advantages of CsPbBr₃ is its superior stability against environmental factors, particularly moisture, when compared to hybrid perovskites. researchgate.netnih.gov While the presence of water can still induce phase transitions and degradation, CsPbBr₃ is notably more robust. nih.govacs.org For instance, studies have shown that high-quality CsPbBr₃ single crystals are significantly more stable under high humidity conditions, a critical factor for the long-term performance of electronic devices. researchgate.netnih.gov The development of synthesis methods that control humidity or are conducted in non-polar solvents further enhances this stability, making "low water content" CsPbBr₃ a focal point of research. nih.govacs.org
The intrinsic properties of CsPbBr₃ are summarized in the following tables, showcasing data from various research findings.
Table 1: Crystal Structure Properties of CsPbBr₃
| Property | Value | Crystal System/Space Group | Temperature | Reference |
| Lattice Parameters (a,b,c) | a = 8.19154(2) Å, b = 8.24459(2) Å, c = 11.73993(2) Å | Orthorhombic (Pbnm) | Room Temp. | nih.gov |
| Lattice Parameters (a,b,c) | a = 7.9734(7) Å, b = 8.3065(8) Å, c = 11.612(1) Å | Orthorhombic (Pbnm) | 4 K | nih.govacs.org |
| Lattice Parameters (a,b,c) | a = 8.10 Å, b = 8.45 Å, c = 11.88 Å | Orthorhombic (Pnma) | - | materialsproject.org |
| Lattice Parameter (a) | 5.8859 Å | Cubic (Pm-3m) | - | |
| Bond Length (Pb-Br) | 3.01 Å | Orthorhombic (Pnma) | - | materialsproject.org |
| Bond Length (Cs-Br) | 3.70-4.01 Å | Orthorhombic (Pnma) | - | materialsproject.org |
| Octahedral Tilt Angles | Antiphase: 7.43°, In-phase: 11.28° | Orthorhombic (Pbnm) | Room Temp. | nih.govacs.org |
Table 2: Optical and Electronic Properties of CsPbBr₃
| Property | Value Range | Conditions | Reference |
| Bandgap Energy | 2.22(3) eV - 2.7 eV | Varies with morphology and synthesis | nih.govoptica.orgnih.gov |
| Photoluminescence (PL) Peak | ~515 nm - 530 nm | Dependent on nanocrystal size and temp. | nih.govoptica.orgoptica.org |
| Photoluminescence Quantum Yield (PLQY) | Up to 95% | Nanocrystals | |
| Absorption Edge | ~2.37 eV | Thin film | nih.gov |
| Stokes Shift | 38 meV - 101 meV | Nanocrystals of varying size | researchgate.net |
Historical Context and Evolution of CsPbBr₃ Research Paradigms
The study of cesium lead halides dates back several decades, but intensive research into their potential for optoelectronic applications is a more recent phenomenon. Early investigations focused on the fundamental crystal structure and basic properties of bulk CsPbBr₃. nih.gov The initial crystallographic elucidations were performed in the 1970s using X-ray and neutron powder diffraction. researchgate.net
The paradigm of CsPbBr₃ research has significantly evolved, shifting from bulk single crystals to the nanoscale. The advent of colloidal synthesis methods, such as the hot-injection technique, revolutionized the field by enabling the production of monodisperse nanocrystals with size-tunable optical properties. researchgate.netacs.org This opened up new avenues for research into quantum confinement effects and surface passivation strategies to enhance performance and stability.
More recently, research has focused on further refining synthesis techniques to improve material quality and scalability. This includes the development of room-temperature synthesis methods and solvent-free approaches like mechanosynthesis, which are more environmentally friendly and cost-effective. nih.govitmo.ru There is also a growing interest in understanding and controlling the degradation pathways of CsPbBr₃, particularly in the presence of moisture and light, to develop more robust materials for practical applications. acs.orgmaterialsproject.orgmaterialsproject.org The exploration of doping and creating heterostructures with other materials continues to be an active area of research to further tune the properties of CsPbBr₃ for specific functionalities. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
Br3CsPb |
|---|---|
Molecular Weight |
580 g/mol |
InChI |
InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;;+3/p-3 |
InChI Key |
WOLKCKQJYDPYBV-UHFFFAOYSA-K |
Canonical SMILES |
Br[Pb](Br)Br.[Cs] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Cesium Lead Tribromide
Solution-Phase Synthesis Techniques
Solution-phase synthesis offers versatile and scalable routes to produce Cesium Lead Tribromide in various forms, from nanocrystals to bulk single crystals. These methods involve the dissolution of precursors in solvents, followed by a controlled precipitation or crystallization event.
The hot-injection method is a widely utilized colloidal synthesis technique for producing monodisperse CsPbBr₃ nanocrystals, typically in the form of nanocubes. acs.orgnih.gov The process involves the swift injection of a room-temperature precursor solution (containing cesium) into a hot solution of the other precursors (containing lead), which are maintained at a high temperature (e.g., 180-210 °C). acs.orgaip.org This rapid injection induces a burst of nucleation, followed by controlled crystal growth. researchgate.net To terminate the growth and preserve the desired nanocrystal size, the reaction is immediately quenched in an ice-water bath. acs.orgresearchgate.net Several factors, including reaction temperature, precursor concentration, and surface ligands, influence the final product's characteristics. nih.gov
The properties of the synthesized CsPbBr₃ nanocrystals are highly dependent on the precursor chemistry. A common cesium precursor is cesium oleate, prepared from cesium carbonate and oleic acid. acs.org Research indicates that a slight excess of oleic acid is necessary for the complete conversion of cesium carbonate. acs.org The lead precursor solution is typically prepared by dissolving a lead halide salt, such as Lead(II) bromide (PbBr₂), in a high-boiling-point solvent like 1-octadecene (B91540) (ODE), often with the aid of ligands. aip.org
Engineering the precursors can involve forming intermediate structures to facilitate doping or control crystal growth. For instance, in the synthesis of manganese-doped CsPbBr₃, an intermediate complex of the formula L₂[Pb₁₋ₓMnₓ]Br₄ (where L is a ligand) is formed before the injection of the cesium precursor. bohrium.comacs.org This approach ensures the incorporation of the dopant into the crystal lattice. bohrium.comacs.org The choice of ligands used with the precursors, such as replacing traditional carboxylic acids with phosphorous-based ligands like alkylphosphonic acids, can also provide alternative methods for size and shape control. aip.org
Table 1: Effect of Phosphorous-Based Ligands on CsPbBr₃ Nanocrystal Synthesis
| Ligand Combination | Resulting Material | Key Finding | Source |
| Oleylamine (B85491) / Alkylphosphonic Acid | Near-monodisperse nanocrystals | Bandgap can be tuned by varying the alkyl chain length. | aip.org |
| Trioctylphosphine (B1581425) oxide / Alkylphosphonic Acid | Pure phase perovskite | Demonstrates a viable alternative to amine ligands for nucleation and growth. | aip.org |
The Ligand-Assisted Reprecipitation (LARP) method is a facile technique for synthesizing CsPbBr₃ nanocrystals, notable for its operation under ambient, room-temperature conditions, which contrasts with the high-temperature requirements of hot-injection methods. rsc.orgchemrxiv.orgnih.gov In a typical LARP synthesis, precursors like Cesium Bromide (CsBr) and Lead(II) bromide (PbBr₂) are dissolved in a polar solvent such as N,N-Dimethylformamide (DMF). e-asct.org This precursor solution is then rapidly injected into a non-polar anti-solvent, like toluene (B28343), that contains capping ligands such as oleic acid (OA) and oleylamine (OAm). rsc.orge-asct.org The decreased solubility of the precursors in the mixed solvent system causes them to rapidly precipitate into CsPbBr₃ nanocrystals. e-asct.org
Controlling the synthesis environment through ligand and solvent engineering is critical for optimizing the reaction. The chain length, concentration, and ratio of ligands significantly influence the growth, functionality, and stability of the nanocrystals. chemrxiv.org Long-chain ligands have been found to produce more homogeneous and stable nanocrystals compared to their short-chain counterparts. chemrxiv.org Furthermore, modifying the solvent system can dramatically improve reaction yields. Substituting the conventional toluene anti-solvent with ethyl acetate (B1210297) and replacing oleylamine with the shorter, saturated octylamine (B49996) has been shown to increase product yields from under 30% to approximately 70%. rsc.org This modification also reduces ligand and solvent waste. rsc.org Applying anisole (B1667542) as the reaction solvent allows for the isolation of as-synthesized CsPbBr₃ nanocrystals by direct centrifugation without needing an anti-solvent, leading to a 50-fold increase in molar production yields and a photoluminescence quantum yield (PLQY) of 64%. acs.org
Table 2: Impact of Solvent and Ligand Engineering in LARP Synthesis of CsPbBr₃
| Modification | PLQY | Yield | Key Advantage | Source |
| Ethyl Acetate (anti-solvent) & Octylamine (ligand) | >80% (with RNH₃Br addition) | ~70% | High product yield, reduced waste. | rsc.org |
| Anisole (reaction solvent) | 64% | 50-fold molar improvement | Simplified purification (direct centrifugation). | acs.org |
| Cetyltrimethylammonium bromide (CTAB) ligand | ~90% | - | Enhanced PLQY. | acs.org |
| (3-aminopropyl)triethoxysilane (APTES) with Oleic Acid | 90-100% | - | Forms stable CsPbBr₃@SiO₂ core-shell nanoparticles. | nih.gov |
Room-temperature synthesis of CsPbBr₃ offers a cost-effective, scalable, and less hazardous alternative to high-temperature methods. nih.gov These techniques, which include the LARP method, rely on inducing the precipitation of nanocrystals from a precursor solution under ambient conditions. e-asct.orgresearchgate.net The process typically involves dissolving cesium and lead halide salts in a solvent and then triggering crystallization by introducing an anti-solvent or by carefully controlling precursor and ligand concentrations. e-asct.orgrsc.org
For example, single-crystalline CsPbBr₃ nanowires can be synthesized directly from precursor powders at room temperature using a ligand-assisted colloidal method, with the dimensions of the nanowires controlled by adjusting the reaction time. rsc.org Another approach involves the in situ synthesis of CsPbBr₃ nanocrystals within a mesoporous alumina (B75360) film, where the choice of solvents and the sequence of precursor incorporation enable nanocrystal generation at room temperature. rsc.org A novel room-temperature strategy utilizes ultraviolet-polymerizable acrylic monomers as the solvent, which avoids complex post-synthesis purification and allows for the formation of highly stable polymer composites. mdpi.com In this method, ligands such as 3-aminopropyltriethoxysilane (B1664141) (APTES) are used to restrict crystal growth, achieving a high PLQY of 87.5%. mdpi.com
Inverse Temperature Crystallization (ITC) is a non-conventional method for growing large, high-quality single crystals of perovskite materials, including CsPbBr₃. nih.gov This technique exploits the unusual property of certain perovskites exhibiting inverse or retrograde solubility in specific solvents, meaning their solubility decreases as the temperature increases. nih.gov For methylammonium (B1206745) lead bromide (MAPbBr₃), a related perovskite, its solubility in DMF drops significantly when heated from room temperature to 80°C. nih.gov This phenomenon allows for crystallization to be initiated simply by heating the precursor solution. nih.gov
This method has been adapted for growing CsPbBr₃ single crystals. By carefully selecting the solvent system, the solubility curve can be modulated to reduce oversaturation, which helps to limit the number of nucleation sites and inhibit the formation of polycrystals. acs.org One study demonstrated a low-temperature ITC strategy to grow CsPbBr₃ single crystals in water, which showed superior charge transport properties and stability compared to crystals grown in organic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The ITC method is significantly faster than many traditional solution-growth techniques and allows for the continuous enlargement of crystals by replenishing the depleted growth solution. nih.gov
The incorporation of additives into the precursor solution is a powerful strategy to enhance the quality and control the growth of CsPbBr₃ crystals. Additives can facilitate the growth of specific crystal shapes, improve the morphology of perovskite films, and reduce defect density. acs.orgnih.gov
In solution crystallization methods, certain additives can help produce cuboid-shaped single crystals while preventing the formation of undesirable rod-like structures. acs.org The use of additives in combination with an optimized ternary mixture solvent has been shown to produce highly crystalline single crystals with a low defect density of 3.79 × 10⁹ cm⁻³. acs.org In the context of thin-film preparation for devices, additives can be used to improve the quality of spin-coated films. For instance, CsPbBr₃ quantum dots themselves can be used as an additive in an anti-solvent during the solution-processing of methylammonium lead iodide films. nih.gov These quantum dots act as effective heterogeneous nucleation centers, resulting in smoother, pinhole-free films with larger grain sizes and a preferential crystal orientation. nih.gov Other organic additives, when blended into the CsPbBr₃ precursor solution, can lead to the formation of large, flat crystal grains with fewer voids, improving the performance of light-emitting diodes. mdpi.com
Inverse Temperature Crystallization (ITC) Approaches
Vapor-Phase Deposition Techniques
Vapor-phase deposition represents a significant class of techniques for producing high-purity, uniform thin films of CsPbBr₃, circumventing many of the challenges associated with solvent-based methods, such as solvent residue and incomplete precursor reaction. researchgate.net These dry-processing methods are highly adaptable for industrial-scale production. researchgate.netnrel.gov
Chemical Vapor Deposition (CVD) is a prominent technique for depositing uniform and precise CsPbBr₃ thin films. xmu.edu.cnrsc.orgrsc.org The process involves the reaction of gaseous precursors on a heated substrate to form a solid film. researchgate.net For CsPbBr₃, a common approach is dual-source CVD, where Cesium Bromide (CsBr) and Lead(II) Bromide (PbBr₂) are used as precursors. materials-science.info These precursors are sublimated and transported to the substrate by an inert carrier gas, typically under low vacuum. materials-science.info
The substrate temperature is a critical parameter that influences the deposition rate and film quality. xmu.edu.cnrsc.org Research has shown that the deposition rate is maximized at a specific temperature; for instance, a maximal rate was achieved at 250 °C in one study, yielding a film thickness of 420 nm. xmu.edu.cnrsc.org At temperatures below this optimum, the chemical reaction rate limits deposition, while at higher temperatures, desorption of reactants from the substrate becomes a limiting factor. xmu.edu.cnrsc.org The activation energy for the CVD growth of CsPbBr₃ has been calculated to be 31.64 kJ mol⁻¹. xmu.edu.cnrsc.org CVD can produce high-quality, pinhole-free crystalline films suitable for applications like light-emitting diodes (PeLEDs). researchgate.netmaterials-science.info
Table 1: Research Findings on CVD of CsPbBr₃
| Parameter | Value/Finding | Source(s) |
|---|---|---|
| Precursors | Cesium Bromide (CsBr), Lead(II) Bromide (PbBr₂) | materials-science.info |
| Deposition Method | Dual-source thermal evaporation | materials-science.info |
| Optimal Substrate Temp. | 250 °C (for maximal deposition rate) | xmu.edu.cnrsc.orgrsc.org |
| Maximal Film Thickness | 420 nm (at 250 °C) | xmu.edu.cnrsc.org |
| Activation Energy (Ea) | 31.64 kJ mol⁻¹ | xmu.edu.cnrsc.org |
| Resulting Film Quality | Uniform, pinhole-free, pure CsPbBr₃(110) phase | xmu.edu.cnmaterials-science.info |
| Application Demo | Light-Emitting Diodes (PeLEDs) | materials-science.info |
Close Space Sublimation (CSS) is a physical vapor deposition technique that is gaining attention for its potential in rapid and scalable production of CsPbBr₃ films. acs.orgnanoge.org The defining feature of CSS is the small distance, typically a few millimeters, maintained between the source material and the substrate. acs.org This setup allows for high material utilization and fast deposition rates. nanoge.org
The CSS process is noted for its high speed and efficiency, with reported growth rates reaching up to 10 μm/min and material utilization as high as 98%. acs.orgacs.org By adjusting process parameters such as source temperature, substrate temperature, and pressure, different growth regimes can be accessed, enabling control over the film's grain size and morphology without requiring additional treatments. nanoge.org A stable process has been identified with source temperatures between 400 °C and 500 °C and substrate temperatures from 300 °C to 400 °C. acs.org
A significant advantage of the CSS methodology is its compatibility with an entirely solvent-free process. acs.orgnanoge.org The CsPbBr₃ source material required for the sublimation process can be synthesized via mechanochemical methods like ball milling. acs.orgacs.org This approach avoids the use of any solvents, thereby eliminating the risk of residual solvent impurities in the final film and aligning with green chemistry principles. acs.org The combination of solvent-free source preparation and CSS deposition presents a powerful route for manufacturing high-quality, polycrystalline CsPbBr₃ films for large-area applications. acs.orgresearchgate.net
Table 2: Key Parameters and Outcomes of the CSS Method for CsPbBr₃
| Parameter | Value/Finding | Source(s) |
|---|---|---|
| Method Type | Physical Vapor Deposition | acs.org |
| Key Feature | Small source-to-substrate distance (2-10 mm) | acs.org |
| Precursor Synthesis | Solvent-free ball milling | acs.orgacs.org |
| Growth Rate | Up to 10 μm/min | acs.org |
| Material Utilization | Up to 98% | acs.orgnanoge.org |
| Source Temperature | 400 °C - 500 °C | acs.org |
| Substrate Temperature | 300 °C - 400 °C | acs.org |
| Resulting Film | High-quality, single-phase, polycrystalline | acs.orgacs.org |
Close Space Sublimation (CSS)
Control of Water Content in Synthesis and Processing
The presence of water can be detrimental to the stability and performance of CsPbBr₃, making the control of water content a critical aspect of its synthesis and handling.
Many synthetic routes for CsPbBr₃, particularly colloidal methods like hot-injection, necessitate stringent anhydrous and oxygen-free conditions. mdpi.com These are typically achieved by using standard air-free techniques, such as employing a Schlenk line or a glovebox, and working under an inert atmosphere of nitrogen or argon. mdpi.comaip.orgrsc.org Precursors are often dried under vacuum at elevated temperatures (e.g., 120 °C) to remove any adsorbed water before the reaction. aip.orgacs.org
Post-synthesis processing steps, such as washing and purification of nanocrystals, are also performed under inert conditions. aip.orgacs.org This involves using anhydrous solvents, like toluene or hexane, to wash the nanocrystals and remove unreacted precursors and ligands, followed by centrifugation and redispersion, all while maintaining an inert atmosphere to prevent degradation. aip.org Annealing studies on CsPbBr₃ films are also conducted under an inert atmosphere to investigate the intrinsic thermal stability without the influence of atmospheric components like moisture. rsc.orgrsc.org
In solution-based synthesis, the choice of solvents and non-solvents (or antisolvents) is a powerful tool for controlling the crystallization, size, and morphology of CsPbBr₃. researchgate.netacs.orgnih.gov
High-boiling point solvents are often used as the reaction medium in hot-injection synthesis. researchgate.netchemrxiv.org Non-polar solvents like 1-octadecene (ODE) are common. mdpi.comaip.orgacs.org The coordinating ability of the solvent can influence the formation of intermediate plumbate complexes (PbBrₙ²⁻ⁿ), which in turn affects the nucleation and growth of the final CsPbBr₃ crystals. researchgate.netacs.orgchemrxiv.org For example, π-rich solvents like benzyl (B1604629) ether (BE) and diphenyl ether (DPE) show considerable coordination with the lead precursor, influencing the morphology of the resulting nanocrystals. researchgate.netchemrxiv.org
Table 3: Influence of Solvents and Non-Solvents on CsPbBr₃ Synthesis
| Role | Solvent/Non-Solvent | Example(s) | Effect | Source(s) |
|---|---|---|---|---|
| Reaction Medium | High-boiling point, non-polar solvent | 1-Octadecene (ODE) | Common medium for hot-injection synthesis. | aip.orgacs.org |
| Coordinating Solvent | High-boiling point, π-rich solvent | Benzyl Ether (BE), Diphenyl Ether (DPE) | Coordinates with PbBr₂ to form plumbate complexes, affecting nanocrystal morphology (e.g., thin rods). | researchgate.netchemrxiv.org |
| Good Solvent | Polar aprotic solvent | Dimethylformamide (DMF) | Dissolves CsBr and PbBr₂ precursors for recrystallization methods. | nih.govespublisher.com |
| Non-Solvent (Antisolvent) | Non-polar solvent | Toluene, Ethyl Acetate | Induces precipitation/crystallization from a polar solvent solution, controlling nanocrystal size. | nih.govespublisher.com |
Crystallographic and Microstructural Engineering of Cesium Lead Tribromide
Crystal Growth Mechanisms and Morphological Control
The ability to manipulate the crystal structure and morphology of CsPbBr₃ is paramount for its application in various technologies. mdpi.comnih.govresearchgate.net The growth mechanisms are diverse, spanning from traditional melt-growth techniques to solution-based and vapor-phase deposition methods. researchgate.net Each method offers a unique set of parameters to control the resulting crystal size, shape, and quality. For instance, in chemical vapor deposition (CVD), adjusting precursor evaporation temperatures, flux density, and substrate temperature allows for the selective growth of different morphologies like microrods, microplates, and microspheres on the same substrate. mdpi.comnih.govresearchgate.net This control is attributed to the interplay of fluid flow dynamics, precursor-substrate distance, and temperature gradients across the substrate. mdpi.comnih.govresearchgate.net Similarly, solution-based methods offer tunability through factors such as solvent choice, precursor concentration, and the use of ligands. chemrxiv.orgdigitellinc.comresearchgate.net
High-quality single crystals of CsPbBr₃ are crucial for fundamental studies of its intrinsic properties and for applications in high-performance radiation detectors. rsc.orgmdpi.comresearchgate.netrsc.org Several methods have been developed to grow large, high-purity single crystals.
The Bridgman-Stockbarger method is a melt-growth technique that has been successfully employed to produce large CsPbBr₃ single crystals. mdpi.commiddlebury.eduresearchgate.netnih.gov This method involves melting the precursor material in a sealed ampule and slowly lowering it through a temperature gradient. researchgate.netgoogle.com This controlled solidification process promotes the formation of a single crystalline ingot. mdpi.comresearchgate.netnih.gov Key parameters that influence the crystal quality include the temperature gradient, growth rate, and cooling rate, especially through the phase transition temperatures. researchgate.netnih.gov For instance, an optimized temperature gradient of 10°C cm⁻¹ and a slow growth rate of 0.5 mm h⁻¹ have been shown to be effective. nih.gov Furthermore, applying a slow cooling rate of 1°C h⁻¹ during the cubic-to-tetragonal phase transition is beneficial for maintaining crystal quality. researchgate.netnih.gov
Solution-based methods offer a lower-temperature alternative for single crystal growth. The inverse temperature crystallization (ITC) method exploits the unusual retrograde solubility of CsPbBr₃ in certain solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netacs.org In this technique, a saturated solution at room temperature is heated, causing the solubility to decrease and leading to crystal nucleation and growth. nih.govresearchgate.netacs.org The addition of co-solvents can modify the solubility-temperature profile, allowing for better control over the nucleation and growth rates. acs.org
Another solution-based approach is the antisolvent vapor-assisted crystallization (AVAC) method. researchgate.netacs.orgacs.org In this technique, an antisolvent vapor (a solvent in which the perovskite is insoluble) is slowly diffused into a solution of CsPbBr₃ precursors. researchgate.netresearchgate.net This gradual reduction in solubility induces the controlled crystallization of high-quality single crystals. researchgate.net For example, millimeter-sized crystals can be grown from a precursor solution treated with acetonitrile (B52724) or methanol (B129727) as antisolvents. capes.gov.br
A novel and environmentally friendly approach involves the low-temperature crystallization of CsPbBr₃ in water . nih.govresearchgate.net This method leverages the temperature-dependent solubility of CsPbBr₃ in water to grow high-quality single crystals at temperatures as low as 40°C. nih.govresearchgate.netresearchgate.net These crystals have demonstrated improved stability and charge transport properties compared to those grown at higher temperatures in organic solvents. nih.gov
Table 1: Comparison of CsPbBr₃ Single Crystal Growth Methods
| Growth Method | Typical Solvents/Environment | Key Growth Parameters | Advantages | Reported Crystal Size |
|---|---|---|---|---|
| Bridgman-Stockbarger | Melt (no solvent) | Temperature gradient, growth rate, cooling rate researchgate.netnih.gov | Large crystal size, high purity mdpi.commiddlebury.edu | Up to 65 mm in diameter researchgate.netrsc.org |
| Inverse Temperature Crystallization (ITC) | DMSO, DMF nih.govacs.org | Temperature, precursor concentration, co-solvents acs.org | Low temperature, rapid growth acs.org | Millimeter-sized acs.org |
| Antisolvent Vapor-Assisted Crystallization (AVAC) | DMSO, DMF with antisolvents like acetonitrile, methanol researchgate.netcapes.gov.br | Antisolvent diffusion rate, temperature researchgate.net | High-quality crystals at room temperature researchgate.net | Millimeter-sized capes.gov.br |
| Low-Temperature Crystallization in Water | Water | Temperature, precursor ratio nih.gov | Environmentally friendly, improved crystal stability nih.gov | Large single crystals nih.gov |
The fabrication of high-quality thin films is essential for integrating CsPbBr₃ into many optoelectronic devices. The growth mechanism of these films significantly influences their properties.
Thin film deposition generally involves three stages: absorption of precursor species onto the substrate, surface diffusion of these species, and nucleation and growth of the film. youtube.com The interaction between the incoming atoms and the substrate surface is critical. youtube.com
Epitaxial growth is a technique used to grow a single-crystal film on a crystalline substrate, where the crystal lattice of the film is aligned with that of the substrate. This approach can lead to films with very low defect densities. The successful heteroepitaxial growth of CsPbBr₃ thin films has been demonstrated on substrates like strontium titanate (SrTiO₃). nih.gov The key to this is the "incommensurate lattice match" between the two perovskite structures, which facilitates the growth of continuous single-crystal thin films. nih.gov
Achieving continuous and pinhole-free thin films is a major challenge, as the growth often follows the Volmer-Weber mechanism, leading to the formation of isolated islands. nih.gov Overcoming this requires careful control of the deposition parameters. In vapor-phase deposition, for instance, controlling the precursor flux and substrate temperature is critical. mdpi.com In solution-based spin-coating methods, the properties of the substrate can influence the film's morphology and stability. mdpi.com For example, the chemical nature and crystalline structure of the substrate affect the nucleation and growth, leading to different film properties. mdpi.com Post-deposition treatments, such as aging in a controlled moisture and temperature environment, can also alter the film's structure, sometimes leading to the formation of narrower, more defined crystalline peaks, indicating crystallite growth. mdpi.com
Cesium lead tribromide nanocrystals (NCs) and quantum dots (QDs) have garnered significant attention due to their excellent optical properties, such as high photoluminescence quantum yields (PLQY) and tunable emission wavelengths. e-asct.orgnih.gov Their morphology is highly dependent on the synthesis method and conditions.
Common synthesis methods include the hot-injection method and the ligand-assisted reprecipitation (LARP) method . e-asct.orgnih.govacs.orgcityu.edu.hk The hot-injection method involves the rapid injection of a precursor solution into a hot solvent containing other precursors, leading to the nucleation and growth of nanocrystals. nih.govacs.orgcityu.edu.hkresearchgate.net The reaction temperature is a crucial parameter that affects the size and morphology of the resulting QDs. nih.govmdpi.com The LARP method is a room-temperature synthesis that relies on the difference in solubility of the precursors in a solvent and an antisolvent. chemrxiv.orgdigitellinc.come-asct.orgrsc.org
The morphology of CsPbBr₃ NCs can be controlled by various factors, including the choice of ligands and their concentrations. chemrxiv.orgdigitellinc.com For instance, long-chain ligands tend to produce more stable and homogeneous nanocrystals compared to short-chain ligands. chemrxiv.orgdigitellinc.com The shape of the nanocrystals can also be influenced by the solvent used; for example, a structural transformation from cubic to rod-shaped NCs can be induced by changing the solvent from toluene (B28343) to dichloromethane. rsc.org
Table 2: Synthesis Methods for CsPbBr₃ Nanocrystals and Quantum Dots
| Synthesis Method | Typical Temperature | Key Control Parameters | Resulting Morphologies |
|---|---|---|---|
| Hot-Injection | 130-200 °C researchgate.net | Injection temperature, precursor concentration, ligands nih.govacs.orgmdpi.com | Monodisperse nanocubes, nanosheets, rods researchgate.netnih.govresearchgate.net |
| Ligand-Assisted Reprecipitation (LARP) | Room Temperature e-asct.org | Solvent/antisolvent system, ligand type and concentration, precursor dissolution time chemrxiv.orge-asct.orgrsc.org | Cubic nanocrystals chemrxiv.orge-asct.org |
The shape of CsPbBr₃ nanocrystals has a significant impact on their carrier dynamics, which in turn affects their performance in optoelectronic devices. rsc.org Time-resolved emission and transient absorption spectroscopy studies have revealed that the relaxation of photo-induced carriers is influenced by the nanocrystal morphology. rsc.org For example, trap states play a more significant role in the carrier relaxation dynamics of cubic and rod-shaped nanocrystals. rsc.org The lifetime of both shallow and deep trap states has been observed to increase when the shape of the nanocrystals changes from cubic to rod-like. rsc.org This highlights the importance of controlling the nanocrystal shape to tune the material's optoelectronic properties for specific applications. rsc.org Furthermore, hot carrier relaxation dynamics are also dependent on the composition of the nanocrystals. americanelements.comnih.gov
Nanocrystal and Quantum Dot Morphology
Advanced Structural Characterization Techniques
Advanced characterization techniques are crucial for understanding the crystallographic and microstructural properties of cesium lead tribromide (CsPbBr3), particularly in low water content environments. These methods provide detailed insights into the material's phase, structure, and surface features, which are essential for its application in optoelectronic devices.
X-ray Diffraction (XRD) Analysis of Crystalline Phases and Lattice Deformation
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and analyzing the lattice structure of CsPbBr3. The material can exist in several crystalline phases, including cubic, orthorhombic, and tetragonal, and XRD patterns provide definitive identification of the phase present in a given sample. nih.govchemrxiv.org
Research has shown that the synthesis method significantly influences the resulting crystalline phase. For instance, CsPbBr3 nanocrystals prepared at room temperature tend to exhibit an orthorhombic crystal structure, while those synthesized via a hot-injection method are more likely to be cubic. chemrxiv.org The XRD patterns of CsPbBr3 thick films have shown sharp diffraction peaks corresponding to the cubic phase. mdpi.com Specifically, prominent peaks can be observed at 2θ values of 15.2°, 21.5°, 30.3°, and 30.7°, which correspond to the (101), (200), (040), and (202) crystallographic planes of the orthorhombic phase, respectively. nih.gov For the cubic phase, characteristic diffraction peaks appear at 15.2°, 25.6°, 30.4°, 30.7°, 34.3°, 37.7°, and 43.7°, corresponding to the (001), (110), (002), (200), (120), (121), and (202) planes. mdpi.com
XRD analysis is not only used for phase identification but also to detect lattice deformation and the presence of secondary phases. For example, in mixed-cation lead mixed-halide perovskites containing cesium, XRD can reveal the presence of unwanted hexagonal or orthorhombic δ-phases alongside the desired perovskite α-phase. researchgate.net Upon thermal annealing, XRD has been used to monitor the structural evolution of CsPbBr3 films, showing a transformation into the tetragonal CsPb2Br5 phase at temperatures starting from 150 °C. nih.gov
| Crystalline Phase | Key Diffraction Peaks (2θ) | Corresponding Planes | Reference |
|---|---|---|---|
| Orthorhombic | 15.2°, 21.5°, 21.6°, 30.3°, 30.7° | (101), (121), (200), (040), (202) | nih.gov |
| Cubic | 15.2°, 25.6°, 30.4°, 30.7°, 34.3°, 37.7°, 43.7° | (001), (110), (002), (200), (120), (121), (202) | mdpi.com |
| Tetragonal | Strong peak at 25.4° | Not specified | nih.gov |
Electron Microscopy (SEM, TEM) for Microstructural Evolution
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for studying the microstructural evolution, morphology, and nanoscale features of CsPbBr3.
SEM is primarily used to observe the surface morphology and grain structure of CsPbBr3 films. mdpi.com High-resolution SEM (HRSEM) has been employed to evaluate the morphological changes in CsPbBr3 films upon thermal annealing. nih.gov For instance, as-deposited films at room temperature consist of nanocrystals, which begin to sinter and form micrometer-scale grains at temperatures around 200 °C, with further grain growth observed at 400 °C. nih.gov These morphological changes are often correlated with phase transformations identified by XRD. nih.gov
TEM provides higher resolution imaging, allowing for the characterization of individual nanocrystals (NCs) and their internal structure. researchgate.netresearchgate.net Studies have used TEM to visualize CsPbBr3 nanocrystals with various shapes, such as cubes, wires, and sheets. nih.gov TEM analysis has been critical in revealing that the morphology of CsPbBr3 can be tuned by the choice of solvents during synthesis, leading to the formation of thin rod-like structures or thicker platelets. chemrxiv.org Furthermore, in-situ TEM studies have shown that CsPbBr3 NCs can undergo transformations when exposed to an electron beam. This includes the desorption of bromine atoms and the formation of metallic lead (Pb) nanoparticles, leading to the local amorphization and dismantling of the nanocrystal structure. nih.gov This degradation process is more pronounced in nanocrystals with a higher surface-to-volume ratio. nih.gov
| Technique | Observation | Conditions / Sample Type | Reference |
|---|---|---|---|
| SEM | Analysis of surface morphology and elemental composition of thick films. | CsPbBr3 and Sr-doped CsPbBr3 thick films. | mdpi.com |
| HRSEM | Monitored film morphology changes from nanocrystals to micrometer-scale grains. | Drop-cast ink films annealed from RT to 400 °C. | nih.gov |
| TEM | Characterization of nanocrystal shape and size distribution. | CsPbBr3 nanocrystals embedded in glass. | researchgate.net |
| TEM | Observation of electron beam-induced degradation, forming metallic Pb nanoparticles. | Colloidal CsPbBr3 nanosheets. | nih.gov |
| TEM | Revealed tunable morphology (rods vs. platelets) based on synthesis solvents. | CsPbBr3 nanocrystals prepared with different solvents. | chemrxiv.org |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to obtain three-dimensional images of a material's surface topography at the nanoscale. nih.govyoutube.com Unlike electron microscopy, AFM can provide quantifiable and accurate height information, down to the angstrom level, without the need for vacuum conditions. nih.govnih.gov
In the context of CsPbBr3 and related perovskite materials, AFM is used to characterize the surface roughness and topography of thin films. This information is critical as the surface quality can significantly impact the performance of optoelectronic devices. For example, AFM has been used to confirm that the addition of certain additives, like carbon quantum dots, to silica (B1680970) coatings can reduce the coating's roughness and eliminate micrometric cracks. researchgate.net The technique operates by scanning a sharp tip at the end of a cantilever over the sample surface; interactions between the tip and the surface are recorded to construct a topographic map. nih.gov
AFM can be operated in different modes, such as contact mode or dynamic (tapping) mode, to gather information not only on topography but also on surface properties like viscoelasticity. nih.gov The development of video-rate AFM allows for the direct visualization of dynamic processes at liquid-solid interfaces at the molecular level, offering powerful insights into crystal growth and surface evolution in real-time. youtube.com For CsPbBr3 films, AFM provides a direct way to measure surface features, assess film uniformity, and understand how processing conditions affect the final surface topography, which is essential for optimizing device interfaces.
Electronic Structure and Theoretical Investigations of Cesium Lead Tribromide
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, rooted in Density Functional Theory (DFT), serve as a powerful tool to model the electronic and structural properties of CsPbBr₃ from fundamental quantum mechanics, avoiding empirical parameters. researchgate.net These computational methods allow for a detailed examination of the material's electronic band structure, orbital interactions, and the influence of its constituent ions.
DFT calculations have been successfully used to investigate the temperature-dependent phases of CsPbBr₃ (cubic, tetragonal, and orthorhombic), providing insights into their structural and electronic properties. acs.org The accuracy of these calculations is often enhanced by considering effects such as spin-orbit coupling (SOC), which is significant due to the presence of the heavy lead (Pb) atom. researchgate.netsci-hub.se Different exchange-correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and modified Becke-Johnson (mBJ) potentials, are employed to refine the theoretical results and achieve better agreement with experimental data. acs.org
Electronic Band Structure Determination
The electronic band structure, which describes the ranges of energy an electron is allowed to have, is a critical property of a semiconductor. For CsPbBr₃, the band structure determines its optical and electronic behavior.
Calculations for the cubic, tetragonal, and orthorhombic phases of CsPbBr₃ consistently show a direct bandgap, where the top of the valence band and the bottom of the conduction band occur at the same point in momentum space (the R point for the cubic phase). acs.orgresearchgate.net This direct bandgap nature is highly advantageous for applications in light emission and absorption.
The inclusion of spin-orbit coupling (SOC) in these calculations is crucial. Due to the strong relativistic effects of the heavy lead atom, SOC significantly influences the band structure. researchgate.netsci-hub.se It leads to a splitting of the conduction band minimum (CBM) and a reduction in the calculated bandgap energy, bringing theoretical values closer to those observed experimentally. researchgate.netresearchgate.net For instance, without SOC, the calculated band gap for cubic CsPbBr₃ is around 2.70 eV, but with SOC, it is reduced to approximately 1.46 eV. researchgate.net
Table 1: Calculated Bandgap of CsPbBr₃ Phases with Different Functionals
| Crystalline Phase | Calculation Method | Bandgap (eV) | Reference |
|---|---|---|---|
| Cubic | G₀W₀ (without SOC) | 2.70 | researchgate.net |
| Cubic | G₀W₀ (with SOC) | 1.46 | researchgate.net |
| Orthorhombic | PBE-GGA (with SOC) | ~1.16 | researchgate.net |
| Orthorhombic | DFT (P2₁/c phase) | 2.38 | osti.govnih.gov |
| Orthorhombic | DFT (Pnma phase) | 2.07 | osti.govnih.gov |
This table is interactive. Users can sort and filter the data.
Valence and Conduction Band Analysis
The valence band maximum (VBM) and conduction band minimum (CBM) are the key regions that dictate the electronic and optical properties of CsPbBr₃.
Valence Band (VB): The top of the valence band is primarily formed by the antibonding hybridization of the lead (Pb) 6s orbitals and the bromine (Br) 4p orbitals. acs.orgresearchgate.netarxiv.org This interaction is a defining characteristic of lead-halide perovskites. Experimental probes combined with DFT have revealed that CsPbBr₃ exhibits an unusually low density of states (DOS) at the VBM compared to conventional semiconductors like silicon or gallium arsenide. nih.govprinceton.eduacs.orgtum.de
Conduction Band (CB): The bottom of the conduction band is mainly composed of the unoccupied Pb 6p orbitals. researchgate.netarxiv.org The inclusion of SOC causes a significant splitting of the triply degenerate Pb 6p states at the CBM. researchgate.net
A notable feature is the deep energy level of the Cesium (Cs) 5p state, located around -7.5 eV to -8.5 eV, indicating it does not contribute to the frontier electronic states at the band edges. acs.orgnih.gov
Band Gap Engineering
The ability to tune the bandgap of CsPbBr₃ is crucial for optimizing its performance in various optoelectronic devices. This can be achieved through several strategies.
One common method is compositional modulation , where bromine is partially substituted with other halide ions (like chlorine or iodine). This directly alters the lattice parameters and the orbital overlap, thereby changing the bandgap. nih.gov Vapor-phase growth techniques have enabled the synthesis of CsPbX₃ (where X is a mix of halides) nanorods with a widely tunable photoluminescence from 415 to 673 nm. nih.gov Introducing bromine into CsPbI₃ has been shown to create more crystalline films with reduced defects and a tunable energy gap. researchgate.net
Another approach is doping . For instance, doping with copper (Cu) can introduce new electronic states. The Cu-3d orbitals contribute to the valence band and increase the bandgap, leading to a blue shift in the material's luminescence. researchgate.net
Applying external pressure can also modify the bandgap. Studies have shown that as pressure increases, CsPbBr₃ undergoes a structural transition from an orthorhombic (Pnma) to a monoclinic (P2₁/c) phase, which is accompanied by an increase in the bandgap from 2.07 eV to 2.38 eV. osti.govnih.gov
Orbital Contributions and Hybridization
The electronic properties of CsPbBr₃ are a direct consequence of the specific orbital interactions between its constituent atoms.
Pb-Br Interaction : The primary electronic activity near the bandgap arises from the [PbBr₆]⁴⁻ octahedra. The valence band maximum (VBM) is characterized by a strong antibonding hybridization between the Pb 6s and Br 4p orbitals. researchgate.netarxiv.org The conduction band minimum (CBM) is dominated by the Pb 6p states, with some contribution from Br 4p orbitals. arxiv.orgnih.gov
Cs Contribution : The cesium ion (Cs⁺) is located in the cavity between the octahedra. While traditionally considered to be electronically passive with its primary role being structural stabilization, some theoretical work suggests a minor overlap between Cs 5p and Pb 6s orbitals at deeper energy levels (around -7.5 eV). nih.gov However, it is widely accepted that the Cs⁺ cation does not directly contribute to the electronic states at the band edges. acs.orgresearchgate.net
Bonding Nature : The interaction between Pb-p and Br-p states forms a covalent bond, whereas the bonding between Cs-s and Br-p states is weakly ionic. scispace.com
A-Cation Electronic Coupling Effects
While the A-site cation (Cs⁺ in this case) does not form the band edges, it has a significant indirect influence on the electronic properties. researchgate.net This influence is exerted through its effect on the [PbBr₆]⁴⁻ octahedral framework and through electronic coupling.
The size and motion of the A-cation can modulate the tilting and rotation of the Pb-Br octahedra, which in turn affects the orbital overlap and the electronic band structure. researchgate.net Ab initio simulations have shown that larger A-site cations can suppress the motions of the Pb-Br cages, leading to longer nonradiative electron-hole recombination times. researchgate.net
Recent studies using high-resolution X-ray spectroscopy and DFT have revealed that the A-cation has a discernible impact on the conduction band states. nih.govarxiv.org It influences the energy splitting between different types of conduction band states (the σ-π splitting), which is governed by the strength of the electronic coupling between the A-cation and the bromide-lead sublattice. nih.govarxiv.org This finding highlights an important, previously underappreciated optoelectronic role for the A-site cation. Furthermore, the pairing of cations and anions in ionic salts used for surface passivation significantly affects the efficacy of passivating surface charge traps, an effect that is influenced by the binding interaction between the ionic pair. rsc.orgrsc.org
Spectroscopic Probes of Electronic States
Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the electronic states.
Photoemission Spectroscopy : Ultraviolet Photoemission Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are powerful tools for directly measuring the occupied (valence band) and unoccupied (conduction band) densities of states, respectively. nih.govprinceton.eduacs.orgtum.de These experimental studies on CsPbBr₃ have confirmed the theoretical predictions of a low density of states at the valence band maximum. nih.govacs.orgscispace.com
X-ray Spectroscopy : Element-selective techniques like X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS) can probe the partial density of states, providing information about the orbital character of the valence and conduction bands. nih.govarxiv.org These methods have been instrumental in uncovering the influence of the A-site cation on the conduction band. nih.gov
Time-Resolved Infrared (TRIR) Spectroscopy : This technique investigates the excited-state properties and charge carrier dynamics. Studies on lead halide perovskites suggest that charge carriers can form large polarons, which are quasiparticles resulting from the interaction between charges and the surrounding lattice vibrations (phonons). These polarons are thought to contribute to the long excited-state lifetimes and respectable charge carrier mobilities in these materials. psu.edu
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy (PES) is a powerful technique used to probe the occupied electronic states of a material. By irradiating a sample with photons of sufficient energy, core and valence electrons are ejected, and their kinetic energy is measured. This provides direct information about electron binding energies, the valence band structure, and the elemental composition of the material's surface.
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two variants of PES that have been extensively applied to study CsPbBr₃. XPS, using X-ray sources, is primarily used to investigate the binding energies of core-level electrons, which are characteristic of the elements present and their chemical states. UPS, employing ultraviolet light, has a higher surface sensitivity and is ideal for probing the valence band region.
Research on CsPbBr₃ films has utilized both XPS and UPS to determine key electronic parameters. XPS measurements have identified the core-level spectra for the constituent elements. For instance, studies have reported the binding energies for the Pb 4f, Cs 4d, and Br 3d core levels. researchgate.netaip.org These measurements confirm the presence of the elements in their expected ionic states within the perovskite lattice.
UPS is particularly crucial for determining the valence band maximum (VBM) and the ionization energy. The VBM represents the highest occupied electronic state and is a critical parameter in determining the band alignment in electronic devices. For CsPbBr₃, the VBM is primarily composed of hybridized orbitals from the lead (Pb) 6s and bromine (Br) 4p states. UPS studies have determined the ionization energy of CsPbBr₃ to be approximately 5.65 ± 0.1 eV. aip.org
Table 1: Core-Level Binding Energies for CsPbBr₃ Determined by XPS This table presents typical binding energy values for the core electrons in CsPbBr₃. The exact values can vary slightly depending on sample preparation and surface conditions.
| Core Level | Binding Energy (eV) | Reference |
|---|---|---|
| Cs 4d5/2 | 77.2 | researchgate.net |
| Br 3d5/2 | 68.4 | researchgate.net |
| Pb 4f7/2 | 138.3 | researchgate.net |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the unoccupied electronic states and the local geometric structure. wikipedia.orgspringernature.com It involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by the sample as a core electron is excited to an unoccupied state. wikipedia.orglibretexts.org The resulting spectrum, particularly the region near the absorption edge known as the X-ray Absorption Near-Edge Structure (XANES), serves as a fingerprint of the material's electronic configuration and local coordination environment. wikipedia.org
For CsPbBr₃, XAS is instrumental in probing the conduction band, which is primarily formed by the unoccupied Pb 6p orbitals. nih.gov By analyzing the fine structure of the absorption edges of the constituent elements (e.g., the Pb L-edge or Br K-edge), researchers can gain insights into the partial density of unoccupied states. The transitions are governed by the dipole selection rule (Δℓ = ±1), meaning that from a core s-orbital, transitions to p-states are probed, and from a p-orbital, transitions to s- and d-states are investigated. wikipedia.org
XAS experiments on CsPbBr₃ require synchrotron radiation sources due to the need for intense and tunable X-ray beams. wikipedia.orglibretexts.org Studies have utilized this technique to understand the impact of synthesis conditions, doping, and degradation on the electronic structure. For example, in-situ XAS can be used to monitor changes in the local atomic and electronic structure during phase transitions or under operational conditions in a device. ornl.gov The element-specific nature of XAS allows for a detailed examination of the local environment around the Pb, Cs, and Br atoms independently. springernature.com
Theoretical-Experimental Correlates of Electronic Properties
A comprehensive understanding of the electronic properties of CsPbBr₃ is achieved by correlating experimental findings with theoretical calculations, most notably those based on Density Functional Theory (DFT). DFT has become an indispensable tool for modeling the electronic band structure, density of states (DOS), and optical properties of materials. rsc.orgnih.gov
Theoretical calculations for CsPbBr₃ consistently predict a direct band gap at the Γ point in the Brillouin zone, which is a key characteristic for efficient light emission and absorption. rsc.org The calculated band gap values, however, can vary depending on the functional used in the DFT calculations. For instance, standard approximations like the Generalized Gradient Approximation (GGA) often underestimate the band gap, while hybrid functionals (e.g., HSE06) or modified Becke-Johnson (mBJ) potentials provide results in better agreement with experimental values. ui.ac.irresearchgate.net
Experimental band gaps for CsPbBr₃ are typically measured using techniques like UV-Vis absorption or photoluminescence spectroscopy and are found to be around 2.3 eV for the bulk material at room temperature. nih.govui.ac.ir Theoretical models have been refined to closely match these experimental observations. For example, one study using a DFT-1/2 approach calculated a band gap of 2.36 eV for orthorhombic CsPbBr₃, showing excellent agreement with experimental findings. nih.gov
The correlation between theory and experiment extends to the entire electronic band structure. The valence band maximum (VBM) is theoretically shown to be composed of antibonding states from Pb 6s and Br 4p orbitals, while the conduction band minimum (CBM) is dominated by Pb 6p states. nih.govnih.gov This theoretical picture is validated by PES and XAS experiments, which probe the occupied and unoccupied states, respectively. The combination of these techniques provides a robust and detailed map of the electronic landscape of CsPbBr₃, which is crucial for the design and optimization of optoelectronic devices.
Table 2: Comparison of Experimental and Theoretical Band Gap Values for CsPbBr₃ This table highlights the synergy between experimental measurements and various theoretical approaches in determining the electronic band gap.
| Method | Band Gap (eV) | Reference |
|---|---|---|
| Experimental (Photoluminescence) | 2.3 | ui.ac.ir |
| Experimental (Absorption) | 2.38 | nih.gov |
| Theoretical (DFT-1/2) | 2.36 | nih.gov |
| Theoretical (nT-mBJ) | 2.3 | ui.ac.ir |
| Theoretical (GGA-PBE) | 1.53 | researchgate.net |
Photophysics and Charge Carrier Dynamics in Cesium Lead Tribromide
Excitonic Behavior and Recombination Mechanisms
In CsPbBr₃, a direct-gap semiconductor, Wannier-Mott excitons play a significant role in its optical properties near the fundamental absorption edge. mdpi.combohrium.com These excitonic effects are prominent even at or above room temperature. mdpi.com The interaction between light and the material is highly efficient due to the high oscillator strength of these excitonic states. mdpi.combohrium.com In high-quality single crystals, excited exciton (B1674681) states (up to n=3) have been observed. mdpi.combohrium.com
Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique for investigating the dynamics and recombination mechanisms of charge carriers in CsPbBr₃. aps.orgnanoge.org TRPL measurements can distinguish between different recombination processes, such as monomolecular (trap-assisted) and bimolecular (electron-hole) recombination. aps.org
Studies have shown that the photoluminescence (PL) decay in CsPbBr₃ is often multi-exponential, indicating the presence of multiple recombination pathways. researchgate.net The lifetime of charge carriers is a key parameter derived from TRPL data. For instance, the single exciton recombination lifetime in CsPbBr₃ nanocrystals has been determined to be around 7 ns. researchgate.net However, these lifetimes can vary significantly depending on factors like material form (bulk, nanocrystal, thin film), defect density, and excitation intensity. aps.orgnih.gov In CsPbBr₃ quantum dots, post-treatment with substances like antimony tribromide has been shown to enhance the TRPL lifetime from approximately 24.8 ns to 37.7 ns by passivating defects. acs.org In suspensions of CsPbBr₃ nanocrystals, phenomena like photon recycling—where emitted photons are re-absorbed by other nanocrystals—can lead to a prolonged measured PL decay time. acs.org A dynamic recombination model applied to TRPL data can effectively describe the time-dependent populations of excitons and free charges, providing a clear picture of the competing recombination processes. aps.org
| Sample Type | Measured Lifetime (ns) | Key Finding | Reference |
|---|---|---|---|
| CsPbBr₃ Nanocrystals | ~7 ns | Single exciton recombination lifetime. | researchgate.net |
| CsPbBr₃ QDs (As-synthesized) | 24.80 ± 0.10 ns | Lifetime enhanced by defect passivation with SbBr₃. | acs.org |
| CsPbBr₃ QDs (SbBr₃ Treated) | 37.71 ± 0.09 ns | ||
| CsPbBr₃ Nanocrystals | 1–29 ns | Radiative lifetimes vary with nanocrystal size and composition. | nih.govmaterials-science.info |
| CsPbBr₃ QDs | 4.5 ± 0.2 ns | Decay of lowest excitonic states with negligible trapping. | acs.org |
Transient Absorption Spectroscopy (TAS) provides complementary insights into the charge carrier dynamics of CsPbBr₃, allowing for the direct observation of photoexcited species like free carriers and excitons. aip.orgaip.org TAS experiments on CsPbBr₃ typically reveal characteristic features, including photoinduced bleaching at the band edge and photoinduced absorption above and below the band edge. aip.org These spectral features offer a window into processes such as state-filling, bandgap renormalization, and carrier thermalization. aip.orgnih.gov
The interpretation of TAS data depends heavily on the quantum confinement regime. In larger CsPbBr₃ nanoparticles (e.g., 14 nm diameter), where quantum confinement is weak, free carriers are the primary photoexcitations. aip.orgaip.org In contrast, smaller nanoparticles (e.g., 2.1 nm diameter) are in the strong confinement regime, and excitons dominate the photoexcitation landscape. aip.orgaip.org TAS has been instrumental in tracking ultrafast carrier trapping, revealing that excitations relax to an emitting state through a biphasic process with time constants on the order of 110 fs and 3.1 ps. acs.org The technique is also used to monitor interfacial charge transfer; for example, in the presence of an electron acceptor, excitons in CsPbBr₃ quantum dots can be dissociated with an electron transfer half-life of 65 ps. acs.org
When CsPbBr₃ absorbs photons with energy exceeding its bandgap, "hot" charge carriers (electrons and holes) are created with excess kinetic energy. The process by which these carriers lose their excess energy and relax to the band edges is known as hot carrier cooling. This process is a significant channel for energy loss in photovoltaic and light-emitting devices. nih.gov The study of hot carrier dynamics is critical, as slowing this cooling process could enable the extraction of hot carriers and potentially enhance device efficiency. nih.gov
In CsPbBr₃, hot carrier cooling is generally a rapid process, but its rate can be influenced by several factors, including nanocrystal shape, size, and surface ligands. rsc.orgacs.org For instance, one study found a 3-fold reduction in the hot carrier cooling rate in CsPbBr₃ nanocrystals capped with a cross-linked polysiloxane shell compared to those with standard oleylamine (B85491) ligands. nih.gov The shape of the nanocrystal also plays a role; hexapod-shaped CsPbBr₃ nanocrystals exhibit a prolonged hot carrier cooling time compared to cubic ones. acs.org A strong asymmetry between electron and hole cooling has been observed, with hot holes generally cooling much faster than hot electrons. rsc.org The cooling process in CsPbBr₃ nanoparticles can be slow, with cooling times on the order of nanoseconds in weakly confined systems, a phenomenon attributed to a "phonon bottleneck" effect that hinders energy dissipation. aip.orgaip.org Conversely, in strongly confined nanocrystals, cooling can be much faster, occurring within tens of picoseconds. aip.orgaip.org
| Sample Type | Cooling Time | Key Observation | Reference |
|---|---|---|---|
| 14 nm Nanoparticles (Weak Confinement) | ~1 ns | Slow cooling attributed to phonon bottleneck effect. | aip.orgaip.org |
| 2.1 nm Nanoparticles (Strong Confinement) | ~50 ps | Fast cooling due to effective energy dissipation. | aip.orgaip.org |
| Hexapod Nanocrystals | 183 ± 5 fs (LO phonon decay) | Slower cooling dynamics compared to cubic nanocrystals. | acs.org |
| Cubic Nanocrystals | 127 ± 5 fs (LO phonon decay) | Faster cooling dynamics compared to hexapod nanocrystals. | acs.org |
| Quasi-2D Nanoplatelets | ~300 fs | Carrier cooling time is independent of surface passivation. | nih.gov |
Carrier Transport and Mobility
Efficient charge carrier transport is a hallmark of CsPbBr₃ and a key reason for its success in optoelectronic devices. researchgate.net The material generally exhibits high carrier mobility and long diffusion lengths, although reported values can vary significantly depending on the material's form (single crystal vs. polycrystalline film), crystal quality, and measurement technique. researchgate.netosti.gov Theoretical calculations based on density functional theory have been used to determine the intrinsic limits of carrier mobility, showing that it is primarily limited by electron-phonon scattering. aps.orgelsevierpure.com These studies also reveal that the choice of halide ion (Cl, Br, or I) can alter the mobility by a factor of 3 to 5. aps.org For CsPbBr₃, electron and hole mobilities are predicted to be similar. aps.org
Experimental studies on DDAB-capped CsPbBr₃ quantum dot films have reported electron mobility values of 2.1 cm²/V·s and hole mobility values of 0.69 cm²/V·s, indicating efficient charge transport even in nanocrystal solids. bohrium.comacs.orgdtu.dk In single crystals, which are free of grain boundaries that can impede transport, mobility values are generally higher. osti.gov
| Sample Type | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| DDAB-capped QD Films (10 nm) | 2.1 ± 0.1 | 0.69 ± 0.03 | bohrium.comacs.orgdtu.dk |
| Colloidal Nanocrystals (11 nm) | ~4500 (Combined) | nih.gov | |
| Single Crystal (Solution Growth) | - | 49 | osti.gov |
| Single Crystal (Bridgman Melt) | - | 1.78 | osti.gov |
| Theoretical (First-principles) | ~110 | ~110 | aps.org |
The mobility-lifetime product (µτ) is a critical figure of merit for semiconductor materials used in radiation detectors, as it determines the charge collection efficiency. A high µτ product is essential for effective device performance. CsPbBr₃ single crystals have demonstrated impressive µτ values, making them promising for applications in high-energy radiation detection.
Measurements on Schottky-type In/CsPbBr₃/Au detectors have yielded an electron mobility-lifetime product (µτ)e of 4.5 x 10⁻⁴ cm²/V and a hole mobility-lifetime product (µτ)h of 9.5 x 10⁻⁴ cm²/V. osti.gov These values underscore the robust charge transport properties of the material. It is worth noting that reports on the µτ product for CsPbBr₃ have sometimes varied, potentially due to differences in crystal quality and measurement conditions. nsf.gov
The charge carrier diffusion length represents the average distance a carrier can travel from the point of generation before it recombines. Long diffusion lengths are highly desirable for applications like solar cells, as they ensure that photogenerated carriers can reach the electrodes to be collected. researchgate.net
CsPbBr₃ exhibits remarkably long diffusion lengths. In colloidal CsPbBr₃ nanocrystals, diffusion lengths greater than 9.2 µm have been reported, which is exceptional for a solution-processed material. nih.gov Studies on films made from 10 nm DDAB-capped quantum dots calculated a charge carrier diffusion length of approximately 239 ± 16 nm. bohrium.comacs.orgdtu.dk These long diffusion lengths are a direct consequence of the material's high carrier mobility and relatively long carrier lifetimes, confirming the negligible influence of surface defects in trapping charge carriers. nih.gov
Defect Chemistry, Passivation, and Doping Strategies in Cesium Lead Tribromide Systems
Surface Defect States and Their Impact
While the bulk of CsPbBr3 exhibits defect tolerance, the surfaces and grain boundaries of nanocrystals and polycrystalline films are prone to a higher concentration of defects. acs.orgacs.org These surface defects, often under-coordinated ions like Pb2+ or halide vacancies, are a primary source of performance degradation in optoelectronic devices. acs.orgaip.org
Surface defects act as trap states that can capture photo-generated electrons and holes, leading to non-radiative recombination. acs.orgacs.org This process competes with the desired radiative recombination (light emission) and significantly reduces the photoluminescence quantum yield (PLQY). researchgate.net
Several non-radiative recombination pathways are active in CsPbBr3:
Trap-Assisted Recombination: Carriers are trapped at deep-level defects within the bandgap, where they recombine without emitting light. This is considered a dominant recombination mechanism. researchgate.net
Auger Recombination: In this process, the energy from the recombination of an electron-hole pair is transferred to a third carrier rather than being emitted as a photon. aip.org
Hot Carrier (HC) Trapping: Carriers with excess energy can be trapped by shallow surface defects. aip.org
Studies have shown that cooling CsPbBr3 single crystals to liquid nitrogen temperatures can significantly reduce non-radiative recombination pathways, thereby extending carrier lifetimes and improving electrical properties. aip.org Spectro-electrochemical experiments have revealed that reductive potentials quench emission by trapping holes, while oxidizing conditions cause minor brightening by suppressing hole trapping, indicating that electron traps play a lesser role in non-radiative decay in these specific nanocrystals. acs.orgacs.org
Passivation Strategies
To mitigate the negative impact of surface defects, various passivation strategies have been developed. Passivation involves treating the CsPbBr3 material with specific chemical agents that bind to the defect sites, neutralizing their electronic activity. acs.orgbohrium.comnih.govacs.org
Effective passivation can:
Reduce non-radiative recombination. d-nb.info
Increase photoluminescence quantum yield (PLQY). nih.govacs.org
Improve charge carrier lifetime. d-nb.info
A common approach is surface ligand passivation , where organic molecules or inorganic compounds are introduced during or after the synthesis of CsPbBr3.
Dual Passivation: This strategy involves using multiple passivating agents to address different types of defects simultaneously. For instance, zirconium acetylacetonate (B107027) [Zr(acac)4] has been used in a dual passivation strategy for CsPbBr3 nanoplatelets. bohrium.comnih.govacs.org The Zr(acac)4 not only repairs surface defects but also forms a protective Zr(OH)4 cluster layer on the surface, leading to highly stable blue emission with a PLQY of up to 90%. nih.govacs.org
Additive Passivation: Incorporating specific additives into the precursor solution can improve the quality of the resulting CsPbBr3 film. acs.org For example, doping with a low concentration of AgBr has been shown to reduce defect density, extend carrier lifetime, and result in pinhole-free films. d-nb.info
Lewis Base Passivation: Lewis bases can effectively passivate positively charged defects, such as under-coordinated Pb2+ ions. acs.org
These strategies highlight the critical importance of controlling the surface chemistry to unlock the full potential of CsPbBr3 in optoelectronic applications.
| Strategy | Passivating Agent | Mechanism/Effect | Reference |
|---|---|---|---|
| Dual Passivation | Zirconium acetylacetonate [Zr(acac)4] | Repairs surface defects and forms a protective Zr(OH)4 layer, enhancing stability and PLQY. | bohrium.comnih.govacs.org |
| Additive Passivation / Doping | Silver Bromide (AgBr) | Reduces defect density, extends carrier lifetime, and improves film morphology. | d-nb.info |
| Surface Ligand Passivation | Lewis Bases | Passivates positively charged defects like under-coordinated Pb2+ ions. | acs.org |
Ligand Engineering for Surface Passivation
Ligand engineering is a primary strategy to passivate surface defects in CsPbBr₃ nanocrystals (NCs). The surfaces of these nanocrystals are labile, and the organic ligands used during synthesis play a crucial role in stabilizing the NCs and healing electronic trap states. nih.govethz.ch The selection of appropriate ligands can control crystal size, surface coverage, and defect density, leading to improved performance and stability. researchgate.net
Long-chain ligands like oleylamine (B85491) are often used in synthesis but can hinder charge transport. nih.gov Consequently, strategies have been developed to replace or supplement these with shorter-chain or more effective passivating agents. nih.gov A common approach involves the use of ammonium-based ligands. For instance, incorporating didodecyl dimethyl ammonium (B1175870) bromide (DDAB) during synthesis can modify the surface ligand shell, leading to a significant improvement in PLQY (from 70% to 96%) and enhanced colloidal stability. rsc.org The addition of DDAB increases the Br⁻ ion concentration on the NC surface, which helps to passivate halide vacancies. nih.gov This is corroborated by an observed change in the Pb/Br ratio from 1:2.5 to 1:2.7 with DDAB addition. nih.gov
Other ligands have also been effectively employed. Amine-based agents can passivate metallic lead sites that arise from halide vacancies. researchgate.net A combined treatment with didodecyldimethylammonium (B1216837) bromide and lead bromide has been shown to heal surface trap states effectively, resulting in highly pure and robust colloids with PLQYs up to 95-98%. ethz.ch
Below is a table summarizing various ligands used for the surface passivation of CsPbBr₃ and their reported effects.
| Ligand/Treatment | Effect on CsPbBr₃ | Reference |
| Didodecyl dimethyl ammonium bromide (DDAB) | Improved PLQY (from 70% to 96%), enhanced colloidal stability, and increased carrier transport. | rsc.org |
| Hydroxyl and Carboxyl groups | Control of crystal size, surface coverage, and defect density. | researchgate.net |
| Amine-based agents (e.g., 4-(2-aminoethyl)benzoic acid) | Removal of metallic Pb sites through halide vacancy passivation. | researchgate.net |
| HBr | Elimination of Br⁻ vacancies by increasing bromide concentration. | researchgate.net |
| DDAB + PbBr₂ | Healing of surface trap states, leading to PLQY up to 95-98%. | ethz.ch |
In Situ Shell Layer Development
Developing a protective shell layer around the CsPbBr₃ core is another effective passivation strategy. This can be achieved through in situ methods during or immediately following the primary synthesis. The goal is to grow a thin, coherent layer of a wider bandgap material on the nanocrystal surface, which physically and electronically passivates surface defects.
One approach involves in situ lead halide inorganic passivation. utoronto.ca This method helps to create a robust, inorganic shell that protects the core CsPbBr₃ from degradation and passivates surface trap states. For example, the combined treatment with didodecyldimethylammonium bromide and lead bromide can be considered a method for healing surface traps by forming a passivating layer. ethz.ch This process effectively addresses the lability of the nanocrystal surface, which is a primary challenge for the material's luminescent properties. ethz.ch The formation of such a shell enhances the stability and photoluminescence of the nanocrystals. Research on ultrathin CsPbBr₃ nanoplatelets reveals that their surfaces are often terminated with a layer of CsBr and are significantly defective, highlighting the need for such passivating shells. chemrxiv.org The self-assembly of these nanoplatelets into ordered stacks can be conceptualized as forming a hybrid organic-inorganic single crystal structure, where the ligand layers separate the inorganic CsPbBr₃ layers. nih.gov
Doping-Induced Defect Suppression
Doping with various metal ions is a powerful technique to reduce intrinsic defects in the CsPbBr₃ crystal lattice without significantly altering its size or structure. utoronto.ca This strategy can suppress the formation of vacancies and reduce structural disorder, leading to enhanced optical properties.
Heterovalent doping, for instance, has been explored to mitigate defect-related issues. Theoretical studies using high-level Density Functional Theory (DFT) have shown that while some dopants like Bi³⁺ can introduce deep trap states, others like Ce³⁺ can reduce the disorder of the host nanocrystal and enrich edge states, leading to higher PLQY. utoronto.ca When Ce³⁺ was doped into CsPbBr₃ NCs, the PLQY increased to 89% from 41% for the undoped counterparts. utoronto.ca
Substitution with isovalent cations can also be highly effective. Magnesium (Mg²⁺) substitution for Pb²⁺ has been shown to suppress defect states in CsPbBr₃ films. rsc.org This leads to improved crystallinity and PLQY. researchgate.net Devices fabricated with Mg-doped CsPbBr₃ exhibited a current efficiency of 13.13 cd A⁻¹, a nearly 100-fold improvement over the undoped material, and a significantly enhanced operational lifetime. rsc.orgresearchgate.net Similarly, doping with Sn²⁺ or Mn²⁺ has been found to inhibit photo-induced phase segregation in mixed-halide perovskites, a process often linked to defect formation and migration. nih.gov
Extrinsic Doping for Property Modulation
Extrinsic doping involves intentionally introducing foreign atoms into the CsPbBr₃ lattice to modify its intrinsic physical and chemical properties. This has proven to be an effective way to tune its optoelectronic characteristics and enhance stability for various applications. researchgate.net Doping can occur at the 'A' site (Cs⁺) or, more commonly, at the 'B' site (Pb²⁺). nih.gov
Metal Cation Doping (e.g., Zn(II), Eu, Cu, Li, Sn, Al)
A wide variety of metal cations have been successfully incorporated into the CsPbBr₃ host lattice to enhance its properties. researchgate.net Divalent metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺, as well as trivalent ions like Al³⁺ and lanthanides such as Eu³⁺, have been investigated as B-site dopants. nih.govdiva-portal.orgnih.gov
The table below summarizes the effects of various metal cation dopants on CsPbBr₃.
| Dopant Cation | Host Material | Effect(s) | Reference |
| Zn(II) | CsPbBr₃ NCs | Increased PLQY to 93%; suppressed non-radiative recombination. | diva-portal.org |
| Eu(III) | CsPbCl₃ NCs | Introduced bright dopant-related emissions and improved host PLQY. | diva-portal.org |
| Cu(II) | CsPbBr₃ NCs | Achieved high PLQY of 95%; improved thermal stability. | diva-portal.org |
| Sn(II) | CsPbBrₓI₃₋ₓ | Inhibited photo-induced phase segregation. | nih.gov |
| Al(III) | CsPbBr₃ NCs | Induced stable blue-shifted emission; extended band gap. | nih.gov |
| Mg(II) | CsPbBr₃ Film | Suppressed defect states; improved PLQY; enhanced device efficiency and lifetime. | rsc.orgresearchgate.net |
| Ni(II) | CsPbI₃ NCs | Stabilized the α-phase of CsPbI₃. | nih.gov |
| Mn(II) | CsPbBr₃ | Reduced crystal spacing; enhanced lattice interactions. | nih.gov |
Effects on Electronic Structure
Metal cation doping directly influences the electronic structure of CsPbBr₃, including the bandgap energy and the density of states (DOS). nih.gov This modification is a key mechanism for tuning the material's optical properties.
The introduction of dopants can create new energy levels within the band structure. For example, DFT calculations on a similar perovskite, CsGeCl₃, show that doping with metals like Mn and Ni creates intermediate states near the Fermi level. nih.gov In the case of n-doping CsPbBr₃, the injection of an electron can introduce a singly populated localized state on a single lead ion, which appears as a state within the bandgap. researchgate.net In contrast, p-doping does not significantly alter the delocalized nature of the highest occupied molecular orbital (HOMO). researchgate.net
Doping can also shift the position of the valence band maximum (VBM) and conduction band minimum (CBM). Aluminum (Al³⁺) doping in CsPbBr₃ has been shown to extend the band gap, leading to a desirable blueshift in the emission spectrum. nih.gov Conversely, Mn²⁺ doping can cause a redshift in the absorption peak, which is attributed to changes in the band gap. nih.gov The substitution of Pb²⁺ with dopant ions alters the Pb-Br bond length and the lattice parameters, which in turn modifies the orbital overlap and the resulting electronic band structure. nih.govnih.gov
Effects on Carrier Dynamics and Recombination
The fate of photogenerated charge carriers (electrons and holes) is critically affected by doping. Dopants can alter carrier relaxation pathways, influence recombination rates, and modify the balance between radiative (light-emitting) and non-radiative decay channels.
In Mn-doped CsPbBr₃, the rate of hot carrier relaxation is faster compared to undoped material. nih.gov Doping can suppress non-radiative recombination, which is a primary cause of reduced luminescence efficiency. For instance, post-treatment with Zn halide is believed to decrease charge trap states at the surface of CsPbBr₃ NCs, thereby suppressing non-radiative pathways and increasing the PLQY. diva-portal.org
Time-resolved spectroscopy reveals the complex carrier dynamics in these materials. In general, carrier recombination in perovskites can be influenced by trap-assisted recombination, bimolecular (electron-hole) recombination, and Auger recombination. nih.govresearchgate.net Doping can influence all of these processes. Mn-doping, for example, alters the time constants associated with hot carrier relaxation, phonon scattering, and Auger recombination. nih.gov In Mn-doped CsPbCl₃ nanocrystals, faster recombination is observed in larger nanocrystals, while in doped samples, the recombination kinetics show no size dependence, indicating that the dopant centers play a dominant role in the carrier dynamics. chemrxiv.org
Doping Methods (In-situ vs. Ex-situ)
The intentional introduction of impurity atoms (dopants) into the Cesium Lead Tribromide (CsPbBr₃) crystal lattice is a powerful strategy to modify and enhance its intrinsic properties for various optoelectronic applications. The method by which these dopants are introduced is critical, as it determines the location of the dopant ions, their incorporation efficiency, and the ultimate impact on the material's performance. Doping strategies are broadly categorized into two main approaches: in-situ and ex-situ doping.
In-situ Doping
In-situ doping refers to the incorporation of dopant ions during the synthesis and crystal growth of the CsPbBr₃ material. In this method, a precursor containing the dopant element is added directly to the reaction mixture along with the main precursors (cesium, lead, and bromide sources). This approach is designed to integrate the dopant ions directly into the perovskite crystal lattice by substituting the host cations (Pb²⁺ or Cs⁺) or by occupying interstitial sites as the nanocrystals form.
This method has been shown to be highly effective for achieving uniform dopant distribution and true lattice incorporation. For instance, in the synthesis of CsPbBr₃ nanocrystals (NCs), in-situ doping can be achieved through techniques like the hot-injection method, where a dopant salt is mixed with the precursors before injection. rsc.org Research has demonstrated successful in-situ doping with various elements, leading to significant improvements in material properties.
Zinc (Zn²⁺) Doping : The introduction of Zinc Bromide (ZnBr₂) to the precursor solution to partially replace Lead Bromide (PbBr₂) has been shown to increase the photoluminescence quantum yield (PLQY) of CsPbBr₃ NCs from 41.3% to as high as 82.9%. mdpi.comresearchgate.net This enhancement is accompanied by improved thermal and water-resistance stability, attributed to effective surface passivation and a more uniform size distribution of the nanocrystals. mdpi.comresearchgate.net
Europium (Eu³⁺) Doping : In-situ doping with europium during the hot-injection synthesis has been found to lead to effective incorporation of Eu³⁺ into the CsPbBr₃ lattice. rsc.orgresearchgate.net This results in enhanced optical emission and improved photocatalytic activity, showcasing the method's ability to functionalize the nanocrystals for specific applications. rsc.org
Iron (Fe²⁺) Doping : In-situ doping of CsPbBr₃ NCs with iron has been explored for photocatalysis. Fe²⁺-doped NCs demonstrated enhanced catalytic activity and, notably, altered the product selectivity in the photocatalytic reduction of CO₂, favoring the production of methane (B114726) (CH₄) over carbon monoxide (CO). nih.govacs.org
The primary advantage of the in-situ method is its effectiveness in achieving true lattice doping, which can fundamentally alter the electronic band structure and photophysical properties of the material. However, challenges include potential phase segregation, lattice distortion if the dopant concentration is too high, and the need to re-optimize synthesis conditions for each new dopant.
Ex-situ Doping
Ex-situ doping, in contrast, involves the introduction of dopants after the CsPbBr₃ crystals have already been synthesized. This is typically a post-synthetic modification process where the pre-formed nanocrystals are treated with a solution or environment containing the dopant species. Common ex-situ methods include surface treatment, ion exchange, and electrochemical doping.
Surface Treatment : In one study comparing doping methods, ex-situ doping of CsPbBr₃ NCs with europium was performed through sonication of the pre-synthesized nanocrystals in a solution containing the dopant. rsc.org The results indicated that the europium ions primarily localized on the surface of the nanocrystals rather than being incorporated into the lattice. rsc.org This surface-level modification resulted in only limited improvements to the material's properties compared to its in-situ counterpart. rsc.org
Electrochemical Doping : A more sophisticated ex-situ technique is electrochemical doping, where charge carriers (holes) are injected into the material under an applied potential. nih.govacs.orgresearchgate.net Spectro-electrochemical measurements have shown that CsPbBr₃ nanocrystal films can be successfully and reversibly p-doped by applying a positive potential (above +0.9 V vs NHE). nih.govacs.org This process leads to the injection of holes into the valence band, which quenches the photoluminescence, bleaches the band edge absorption, and reversibly increases the electronic conductivity of the film. nih.govacs.orgresearchgate.net This method offers dynamic control over the carrier concentration but is generally a transient effect that relies on the continuous application of an external voltage.
Ex-situ doping is often simpler to implement as it does not require modification of established synthesis protocols. It is particularly useful for surface-specific modifications. However, it is generally less effective for achieving uniform, deep-level lattice doping and the introduced dopants may be less stable, potentially being removed through washing or other post-treatment steps.
| Feature | In-situ Doping | Ex-situ Doping |
| Process | Dopant added during crystal synthesis and growth. | Dopant introduced to pre-synthesized crystals. |
| Dopant Location | Primarily incorporated into the crystal lattice (substitutional or interstitial). rsc.org | Primarily localized on the crystal surface. rsc.org |
| Uniformity | Generally high, with uniform distribution throughout the crystal. | Often non-uniform, concentrated at the surface. |
| Advantages | - Effective for true lattice doping.- Fundamentally alters electronic properties.- Leads to stable, permanent modifications. mdpi.comtandfonline.com | - Simpler to implement.- Avoids re-optimization of synthesis protocols.- Useful for surface-specific modifications. |
| Disadvantages | - Can introduce lattice strain or phase impurities.- May require significant optimization of synthesis conditions. | - Generally fails to achieve deep lattice doping.- Dopants may be weakly bound and unstable.- Limited impact on bulk electronic structure. rsc.org |
| Examples | Hot-injection with dopant precursors (Zn²⁺, Eu³⁺, Fe²⁺), Inverse Temperature Crystallization (I⁻). rsc.orgmdpi.comtandfonline.comnih.gov | Post-synthesis sonication, Ion exchange, Electrochemical hole injection. rsc.orgnih.govacs.org |
| Typical Outcome | Enhanced PLQY, improved thermal/environmental stability, tuned band gap, altered catalytic selectivity. mdpi.comtandfonline.comnih.gov | Surface passivation, reversible control of conductivity, PL quenching. nih.govacs.org |
The choice between in-situ and ex-situ doping depends critically on the desired outcome. For fundamental modifications to the electronic and optical properties of CsPbBr₃ that require permanent and uniform incorporation of dopants into the crystal lattice, in-situ methods are demonstrably superior. For applications requiring only surface modification or dynamic, reversible control over carrier density, ex-situ methods provide a viable and often simpler alternative.
Research Findings on Doping of Cesium Lead Tribromide
| Dopant | Method | Host Material | Key Findings | Reference(s) |
| Zinc (Zn²⁺) | In-situ | CsPbBr₃ NCs | PLQY increased from 41.3% to 82.9%; PL peak blue-shifted; Improved water and thermal stability (94% PL retained after heating/cooling vs. 67% for undoped). | mdpi.comresearchgate.net |
| Europium (Eu³⁺) | In-situ | CsPbBr₃ NCs | Effective lattice incorporation, leading to enhanced optical emission and photocatalytic performance. | rsc.orgresearchgate.net |
| Europium (Eu³⁺) | Ex-situ | CsPbBr₃ NCs | Eu primarily localized on the nanocrystal surface, resulting in limited property improvements. | rsc.orgresearchgate.net |
| Iodine (I⁻) | In-situ (ITC) | CsPbBr₃ Single Crystals | Tuned band gap, reduced defect density, and improved thermal and phase stability. | tandfonline.com |
| Holes (p-doping) | Ex-situ (Electrochemical) | CsPbBr₃ NCs | Reversible p-doping achieved above +0.9 V vs NHE; Resulted in PL quenching, absorption bleaching, and increased electronic conductivity. | nih.govacs.orgresearchgate.net |
| Iron (Fe²⁺) | In-situ | CsPbBr₃ NCs | Enhanced photocatalytic activity for CO₂ reduction; Shifted product selectivity from CO to CH₄. | nih.govacs.org |
| Sodium (Na⁺) | In-situ (Vacuum Deposition) | CsPbBr₃ Film | Reduced insulating Cs₄PbBr₆ phase; Passivated trap states, doubling the EQE of PeLEDs. | rsc.org |
Stability and Degradation Mechanisms of Cesium Lead Tribromide Low Water Content Context
Environmental Stability and Degradation Pathways
All-inorganic CsPbBr₃ perovskites exhibit greater resistance to environmental factors like light, humidity, and heat compared to hybrid perovskites containing organic cations. researchgate.net However, their stability is not absolute and remains a challenge to be addressed for commercial applications. diva-portal.org Degradation can be initiated by exposure to ionizing radiation, light, and electrical fields, leading to chemical and structural changes. diva-portal.orgnih.govacs.org These changes often involve the formation of secondary phases and the migration of ionic species within the crystal lattice, which can compromise device performance and lifetime. acs.orgmaterials-science.inforsc.org
Despite being significantly more stable under X-ray irradiation than hybrid perovskites, CsPbBr₃ can undergo degradation, especially at high fluences. rsc.orgresearchgate.netrsc.org The primary degradation mechanism is the radiolysis of the lead halide framework, which breaks down the perovskite structure. researchgate.net This process results in the formation of several degradation products, including halide salts like Cesium Bromide (CsBr), halogen gas (Br₂), and, notably, metallic lead (Pb⁰). nih.govresearchgate.netacs.org
The formation of metallic lead is a well-documented consequence of X-ray exposure on CsPbBr₃ surfaces. diva-portal.orgnih.govmaterials-science.inforsc.orgacs.org Research using X-ray photoelectron spectroscopy (XPS) has confirmed the appearance of Pb⁰ species after irradiation. nih.govacs.org This degradation appears to be initiated and then catalyzed by the accumulation of radiation-induced defects within the material. rsc.orgresearchgate.net Studies have also identified an intermediate lead component (Pbⁱⁿᵗ) during degradation, which is believed to be a monolayer of metallic lead formed through underpotential deposition on gold substrates used in experiments. nih.govacs.orgdiva-portal.org The accumulation of these degradation products, particularly on the crystal surface, can significantly alter the material's electronic properties.
Summary of X-ray Induced Degradation Products in CsPbBr₃
| Degradation Product | Description | Observational Technique | References |
|---|---|---|---|
| Metallic Lead (Pb⁰) | Formation of zero-valent lead particles due to radiolysis of the perovskite structure. | X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM) | diva-portal.orgnih.govmaterials-science.inforsc.orgacs.org |
| Intermediate Lead (Pbⁱⁿᵗ) | Monolayer metallic Pb from underpotential deposition on Au substrates. | X-ray Photoelectron Spectroscopy (XPS) | nih.govacs.orgdiva-portal.org |
| Cesium Bromide (CsBr) | Formation of a stable halide salt as a solid degradation product on the surface. | X-ray Photoelectron Spectroscopy (XPS) | diva-portal.orgmaterials-science.inforsc.org |
| Bromine Gas (Br₂) | Volatile product resulting from the decomposition of the halide component. | Inferred from XPS data | nih.govacs.org |
Light exposure, particularly in the ultraviolet (UV) spectrum, is another significant factor affecting the stability of CsPbBr₃. High-fluence UV light can cause irreversible damage to the material, leading to a decrease in photoluminescence and the formation of degradation products similar to those seen under X-ray irradiation, such as metallic lead (Pb⁰) and the intermediate Pbⁱⁿᵗ species. nih.govacs.orgdiva-portal.org This photoinduced degradation can involve the loss of bromine gas (Br₂), a process that may be catalyzed by a high density of trap states. acs.orgdiva-portal.org In the case of nanocrystals, this degradation can be preceded by the desorption of surface ligands, leading to a collapse of the surface structure. acs.orgdiva-portal.org
Interestingly, light can also induce reversible changes. One study found that CsPbBr₃ can undergo a phase transition from an orthorhombic to a tetragonal structure under illumination. researchgate.net This transition is driven by photogenerated carriers and acts as a positive feedback loop, increasing light absorption efficiency. researchgate.net Furthermore, another study on CsPbBr₃ quantum dots demonstrated that even after significant photodegradation, the photoluminescence could be completely restored after storing the material in the dark, a phenomenon attributed to the self-readsorption of surface ligands. researchgate.net
Effects of Light on CsPbBr₃
| Effect | Description | Conditions | References |
|---|---|---|---|
| Irreversible Degradation | Formation of metallic lead (Pb⁰) and intermediate lead (Pbⁱⁿᵗ). | High-fluence UV light | nih.govacs.orgdiva-portal.org |
| Ligand Desorption | Loss of surface ligands from nanocrystals, preceding structural collapse. | UV illumination | acs.orgdiva-portal.org |
| Phase Transition | Reversible transition from orthorhombic to tetragonal phase. | Light irradiation | researchgate.net |
| PL Self-Recovery | Complete restoration of photoluminescence in quantum dots after degradation. | Storage in dark after light exposure | researchgate.net |
Ion migration is a critical intrinsic process that impacts the stability and performance of CsPbBr₃-based devices. acs.orgaip.org The soft crystal lattice and the low formation energy for intrinsic point defects, such as bromide vacancies (VBr•), facilitate the movement of ions (primarily Br⁻) under the influence of an external electric field. acs.orgaip.org This vacancy-assisted bromide ion migration is considered the dominant ion transportation process. acs.org
The effects of ion migration can be detrimental, leading to performance degradation in photodetectors, characterized by a decreased on-off ratio and reduced detectivity over long-term operation. acs.org This instability is a primary cause of issues like hysteretic current-voltage behavior in devices. aip.orgjecst.org However, some research indicates that ion migration is not always harmful. Under controlled conditions, such as the deliberate application of electrical biasing, ion migration can be harnessed to enhance device performance. researchgate.netresearchgate.net This controlled migration can reduce bulk defects and electron traps, leading to improved energy resolution in radiation detectors. researchgate.netresearchgate.net Strategies to mitigate the negative effects of ion migration often involve reducing surface defects, which act as pathways for ion movement. acs.org
The degradation of CsPbBr₃ often culminates in its decomposition into more stable, secondary chemical phases. Cesium Bromide (CsBr) is one of the most common solid degradation products observed. diva-portal.orgmaterials-science.inforsc.orgnih.govacs.org Its formation has been confirmed on the surface of CsPbBr₃ following exposure to X-rays and moisture. diva-portal.orgmaterials-science.inforsc.orgnih.govacs.orgresearchgate.net In the presence of water, CsPbBr₃ can decompose into both CsBr and Lead(II) Bromide (PbBr₂). nih.govacs.orgresearchgate.netmdpi.com
Besides CsBr, other secondary phases can also form. The tetragonal phase CsPb₂Br₅ has been identified both as an intermediate in the decomposition process and as grown-in particle inclusions within bulk crystals, which can affect carrier transport. acs.orgacs.orgnih.govresearchgate.net The formation of the zero-dimensional perovskite-related phase, Cs₄PbBr₆, is also possible, particularly under specific synthesis conditions or through post-synthesis treatments. rsc.orgnih.govresearchgate.net The presence and nature of these secondary phases are highly dependent on the environmental conditions and the specific chemical pathways of the degradation reaction.
Strategies for Enhancing Long-Term Stability
Given the various degradation pathways, significant research efforts have been directed toward developing strategies to bolster the long-term stability of CsPbBr₃. These approaches primarily focus on modifying the material's composition and structure to make it more resistant to environmental stressors.
One of the most effective strategies for improving stability is compositional engineering. The use of the inorganic cesium cation (Cs⁺) instead of volatile organic cations is a foundational principle for achieving enhanced thermal and environmental stability in lead bromide perovskites. researchgate.netarxiv.orgnih.gov CsPbBr₃ shows a significantly higher degradation onset temperature (~580°C) compared to its organic-inorganic hybrid counterparts. arxiv.org
Further enhancements can be achieved through doping. For instance, in-situ doping with zinc (Zn) has been shown to passivate lead vacancies on the surface of nanocrystals, thereby increasing their resistance to water and improving thermal stability. mdpi.com The introduction of additives into precursor solutions during synthesis can also improve the quality and crystallinity of CsPbBr₃ films, leading to better stability. researchgate.net Additionally, surface ligand engineering, such as the use of Trioctylphosphine (B1581425) Oxide, has demonstrated success in improving the stability of nanocrystals. researchgate.net These compositional adjustments aim to create a more robust crystal lattice with fewer defects, which are often the initiation sites for degradation.
Encapsulation and Protective Layers
The inherent instability of Cesium Lead Tribromide (CsPbBr3) in the presence of environmental factors, particularly moisture, necessitates the development of robust encapsulation and protective strategies. These approaches aim to create a physical barrier that isolates the perovskite material from detrimental elements, thereby enhancing its long-term performance and durability. Researchers have explored a variety of materials and techniques to achieve effective encapsulation, broadly categorized into inorganic and organic coatings.
Inorganic materials are a prominent choice for encapsulation due to their intrinsic stability and barrier properties. Metal oxides such as Aluminum Oxide (Al2O3) and Silicon Dioxide (SiO2) have been successfully employed as protective layers. rsc.orgrsc.org For instance, a dual-layer protection structure combining Al2O3 with a polymer has been shown to significantly improve the resistance of CsPbBr3 nanocrystals to moisture, heat, and polar solvents. rsc.org Similarly, encapsulating CsPbBr3 nanocrystals within mesoporous SiO2 has demonstrated remarkable stability against water vapor, oxygen, light, and heat. rsc.org Another innovative inorganic approach involves the use of a lead-based metal-organic framework (Pb-MOF), which not only acts as a protective layer but also serves as a lead source for the in-situ growth of CsPbBr3 nanocrystals. nih.gov This method results in composites with exceptional stability when immersed in water. nih.gov
Organic polymers offer a versatile and cost-effective alternative for encapsulation. Materials like polymethyl methacrylate (B99206) (PMMA) and ethylene-vinyl acetate (B1210297) (EVA) have been used to embed CsPbBr3 nanocrystals, providing a protective matrix. researchgate.netacs.orgrsc.org Embedding CsPbBr3 quantum dots in a PMMA matrix, for example, enhances their stability and can also improve their mechanical and luminescent properties. researchgate.net Another strategy involves the use of superhydrophobic polymers to create a water-repellent surface, further protecting the perovskite from moisture-induced degradation. acs.org
Surface modification with specific ligands represents a more nuanced approach to stabilization. The use of perfluorocarbon acids, such as perfluorodecanoic acid (PFDA), as surface ligands has been shown to enhance the thermal and chemical stability of CsPbBr3 nanocrystals. acs.org The strong adsorptivity of these fluorinated ligands provides a robust protective layer at the molecular level. acs.org Similarly, the sequential surface adsorption of sulfide (B99878) ions (S2−) followed by metal ions like In3+ can drastically improve the photostability and thermal stability of CsPbBr3 nanocrystals. rsc.org
The selection of an appropriate encapsulation strategy depends on the specific application and the desired balance between stability, cost, and processing compatibility. The table below summarizes some of the key encapsulation materials and their reported performance.
| Encapsulation Material | Type | Key Advantages | Reference |
| Aluminum Oxide (Al2O3) & Polymer | Inorganic/Organic Hybrid | Significantly improved resistance to moisture, heat, and polar solvents. | rsc.org |
| Silicon Dioxide (SiO2) | Inorganic | Remarkable stability against water vapor, oxygen, light, and heat. | rsc.org |
| Lead-based Metal-Organic Framework (Pb-MOF) | Inorganic | Exceptional stability in water; acts as a protective layer and precursor. | nih.gov |
| Polymethyl Methacrylate (PMMA) | Organic | Enhances stability, mechanical performance, and luminescent properties. | researchgate.net |
| Perfluorodecanoic Acid (PFDA) | Organic (Ligand) | Improves thermal and chemical stability through strong surface adsorption. | acs.org |
| Trioctylphosphine Oxide (TOPO) | Organic (Ligand) | Dramatically improves stability against protonic solvents like ethanol (B145695). | acs.org |
Impact of Low Water Content Strategies on Stability
Strategies that create a low water content environment around Cesium Lead Tribromide are fundamental to mitigating its primary degradation pathway. The presence of water can act as a catalyst for the decomposition of CsPbBr3 into its precursor materials, CsBr and PbBr2. nih.govacs.org By physically isolating the perovskite from ambient moisture, encapsulation and the use of hydrophobic surface ligands directly translate to a significant enhancement in stability.
The effectiveness of these low water content strategies is typically quantified by monitoring the material's photoluminescence (PL) intensity over time when subjected to harsh conditions, such as immersion in water or exposure to high humidity. For instance, CsPbBr3 nanocrystals modified with a combination of Al2O3 and a polymer retained 85% of their initial luminous intensity after being soaked in water for 360 hours. rsc.org In another study, CsPbBr3 quantum dots embedded in a polymethylsilsesquioxane (PMSQ) aerogel, which is hydrophobic, retained half of their initial intensity after being soaked in water for more than 14 days. researchgate.net
The use of highly hydrophobic surface ligands also demonstrates a profound impact on stability in aqueous environments. CsPbBr3 nanocrystals capped with trioctylphosphine oxide (TOPO) showed only a 5% drop in emission intensity after 100 minutes of ethanol treatment, a stark contrast to the 86% drop observed in their non-TOPO-capped counterparts. acs.org Similarly, modification with perfluorodecanoic acid (PFDA) resulted in the retention of 36.5% of PL intensity after 120 minutes in the presence of ethanol, significantly outperforming samples with conventional oleic acid ligands. acs.org
The following table provides a comparative overview of the stability enhancement achieved through various low water content strategies, highlighting the retention of photoluminescence under specific stress conditions.
| Encapsulation/Modification Strategy | Stress Condition | Duration | Photoluminescence (PL) Retention | Reference |
| Al2O3 and Polymer Coating | Soaking in water | 360 hours | 85% | rsc.org |
| CsPbBr3@Pb-MOF Composites | Immersion in water | 2 months | 90% | nih.gov |
| Polymethylsilsesquioxane (PMSQ) Aerogel | Soaking in water | > 14 days | 50% | researchgate.net |
| Trioctylphosphine Oxide (TOPO) Capping | Ethanol treatment | 100 minutes | ~95% | acs.org |
| Perfluorodecanoic Acid (PFDA) Modification | Ethanol addition | 120 minutes | 36.5% | acs.org |
| S2- and In3+ Surface Adsorption | Strong LED illumination | 188 hours | Remained stable (pristine quenched in 2h) | rsc.org |
These findings underscore the critical role of minimizing water exposure to preserve the structural and optical integrity of Cesium Lead Tribromide. The implementation of effective encapsulation and surface protection is, therefore, an indispensable step toward the realization of stable and commercially viable CsPbBr3-based optoelectronic devices.
Advanced Research Applications and Device Architectures Incorporating Cesium Lead Tribromide
Integration into Optoelectronic Devices
The unique properties of CsPbBr₃, including its high photoluminescence quantum yield, defect tolerance, and tunable bandgap through halide substitution, have positioned it as a key material in the development of next-generation optoelectronic devices. acs.orgyoutube.comrsc.org
All-inorganic CsPbBr₃ perovskite solar cells (PSCs) are the subject of intense research due to their potential for high stability and high open-circuit voltage. frontiersin.org A primary focus of this research is overcoming challenges related to charge transport and interfacial energy barriers to boost power conversion efficiency (PCE), which has seen a significant rise from 5.74% to over 10% in recent years. rsc.org
The efficiency of PSCs is critically dependent on the dynamics of charge carriers at the interface between the perovskite absorber layer and the charge transport layers. acs.org Studies have shown that the crystal orientation of the CsPbBr₃ film significantly impacts charge carrier mobility; for instance, (121)-oriented films exhibit higher short-circuit photocurrent density compared to (101)-oriented ones. researchgate.net To enhance performance, researchers employ various strategies, including interface engineering and the optimization of electron transport layers (ETLs) and hole transport layers (HTLs). rsc.orgrsc.org
One effective strategy involves modifying the interfaces to reduce charge carrier recombination. The introduction of a p-type charge-transfer-doped Nickel Oxide (NiO) nanocrystal HTL has been shown to decrease the hole transport energy barrier, leading to a remarkable PCE of 9.61% and an open-circuit voltage of 1.614 V. acs.org Similarly, using polymeric HTMs like polythiophene or small organic molecules such as BT-BTH can significantly improve hole extraction and reduce recombination, achieving PCEs of 8.36% and 9.32%, respectively. researchgate.net The use of inorganic HTLs like NiOₓ also dramatically enhances thermal stability, with unencapsulated devices maintaining 95% of their initial efficiency after 1200 hours at 85°C. aip.org
Optimization of the device structure through simulation and experimental work continues to yield improvements. Numerical simulations using SCAPS-1D have explored various material combinations, identifying cost-effective back metal contacts like Nickel as viable alternatives to Gold and optimizing absorber layer thickness and defect densities to maximize efficiency. rsc.orgrsc.org
Table 1: Performance of CsPbBr₃ Perovskite Solar Cells with Different Architectures This table is interactive. Users can sort columns by clicking on the headers.
| Device Structure (ETL/Absorber/HTL) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V) | Noted Stability | Reference |
|---|---|---|---|---|
CsPbBr₃ nanocrystals (NCs) and quantum dots (QDs) are prized as emitters in light-emitting diodes (LEDs) for their high photoluminescence quantum yields (PLQY), narrow emission spectra, and excellent color purity. acs.orgacs.org Research efforts are concentrated on maximizing the external quantum efficiency (EQE), a measure of how effectively the device converts electricity into light. nih.gov
A key challenge is managing the charge carrier dynamics and surface defects. researchgate.net Surface engineering has proven to be a powerful tool. By carefully controlling the ligand density on the surface of CsPbBr₃ NCs, researchers can balance surface passivation (which improves PLQY) with efficient charge injection, leading to significant improvements in LED performance. acs.orgresearchgate.net One study achieved a peak EQE of 13.4% by optimizing ligand density and employing a hole transport layer that balanced charge transportation. acs.org Another approach demonstrated that inserting an ultrathin CsPbBr₃ QD buffer layer at the interface with the ZnO electron transport layer could mitigate luminescence quenching, boosting the EQE to 13.1%. acs.org
The creation of nanocomposite emissive layers also shows great promise. By introducing excess Cesium Bromide (CsBr) into the precursor, a quasi-2D CsPbBr₃/Cs₄PbBr₆ nanocomposite film can be grown. rsc.org The Cs₄PbBr₆, with its larger bandgap, helps confine charge carriers and excitons within the CsPbBr₃, enhancing radiative recombination and dramatically reducing non-radiative losses. rsc.org This method increased the EQE from 1.94% in a standard quasi-2D device to 11.84% in the nanocomposite device. rsc.org Furthermore, high-quality CsPbBr₃ QDs with PLQYs up to 99.2% and narrow emission linewidths (FWHM) of around 20 nm have been synthesized, demonstrating their potential for creating LEDs with highly pure green light. mdpi.comnih.gov
Table 2: Performance Metrics of CsPbBr₃-Based Light-Emitting Diodes This table is interactive. Users can sort columns by clicking on the headers.
| Emitter Type / Strategy | Peak External Quantum Efficiency (EQE) (%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission FWHM (nm) | Reference |
|---|---|---|---|---|
The strong light absorption, high charge carrier mobility, and significant X-ray and gamma-ray stopping power of CsPbBr₃ make it an exceptional material for photodetectors and high-energy radiation detectors. spiedigitallibrary.orgresearchgate.net Key performance metrics for these devices include responsivity (the ratio of output current to input optical power) and detectivity (the ability to detect weak signals).
High-performance photodetectors have been fabricated using various CsPbBr₃ structures. Devices based on large-scale, highly ordered CsPbBr₃ microwire arrays have demonstrated remarkable performance, including a high responsivity of 4.55 A/W, a detectivity of 1.59 × 10¹³ Jones, and a fast response speed. optica.orgnih.gov Photodetectors based on single microwires have achieved even higher responsivity of 118 A/W. acs.org Thin-film devices made via a one-step spin-coating method have also shown excellent results, with a responsivity of 55 A W⁻¹ and a specific detectivity of up to 0.9 × 10¹³ Jones. rsc.org
In the realm of radiation detection, CsPbBr₃ is a promising alternative to conventional materials like Cadmium Zinc Telluride (CZT), offering the potential for room-temperature operation. researchgate.netosti.gov Single-crystal CsPbBr₃ detectors have achieved an impressive gamma-ray energy resolution of 1.4% for 662 keV gamma rays from a ¹³⁷Cs source, a significant step in the field. spiedigitallibrary.orgosti.gov For X-ray detection, CsPbBr₃ single crystal detectors have shown high sensitivity, reaching 770 μC·Gy⁻¹·cm⁻² with a low dark current, making them suitable for X-ray imaging applications. acs.org These detectors also show negligible polarization under high X-ray flux, a critical feature for medical imaging. nih.gov
Table 3: Performance of CsPbBr₃-Based Photodetectors and Radiation Detectors This table is interactive. Users can sort columns by clicking on the headers.
| Device Type / Structure | Responsivity (A/W) | Detectivity (Jones) | Other Key Metrics | Reference |
|---|---|---|---|---|
The excellent optical gain and high crystal quality of CsPbBr₃ nanostructures make them ideal for miniaturized, coherent light sources like nanolasers. Single-crystalline CsPbBr₃ nanowires, with their well-formed facets, can act as high-quality Fabry-Pérot laser cavities. nih.govnih.gov
Upon optical excitation above a certain threshold, these nanowires exhibit lasing. Research has demonstrated lasing in CsPbBr₃ nanowires with a low threshold of 5 μJ cm⁻². nih.govlbl.gov These nanowire lasers display a high-quality factor (up to 1,009 ± 5) and remarkable stability, capable of operating for over an hour of constant pulsed excitation, which equates to over 10⁹ excitation cycles. nih.govnih.gov This stability persists even when the devices are exposed to the ambient atmosphere, a significant advantage over many other perovskite-based lasers. nih.govnih.gov The nanowires themselves act as efficient waveguides, confining and guiding the emitted light along their length, which is crucial for their function as laser cavities. nih.gov
Emerging Applications
Beyond established optoelectronic devices, the robust nature and versatile properties of CsPbBr₃ are enabling its use in new and emerging fields of research.
Photocatalysis, which uses light to drive chemical reactions, is a promising technology for environmental remediation. CsPbBr₃ has been identified as a potent photocatalyst for degrading pollutants due to its strong visible-light absorption and efficient generation of charge carriers. acs.org
A significant challenge has been the instability of CsPbBr₃ nanocrystals in the polar solvents often used in photocatalytic reactions. rsc.org Researchers have addressed this by creating heterostructures, for example, by depositing a layer of Cadmium Sulfide (B99878) (CdS) on CsPbBr₃ nanocrystals. This not only improves stability but also enhances photocatalytic performance by passivating surface defects. rsc.org Another strategy involves creating a heterojunction with materials like Titanium Dioxide (TiO₂) or Bismuth Tungstate (Bi₂WO₆). nih.govnih.gov In a CsPbBr₃/Bi₂WO₆ composite, a type-II heterojunction forms, which promotes the separation of photogenerated electrons and holes, thereby boosting photocatalytic activity. nih.gov
These CsPbBr₃-based photocatalysts have been successfully applied to the degradation of various pollutants. For instance, they have shown high efficiency in removing hazardous Nitrogen Monoxide (NO) gas from the air under visible light, with a high selectivity for converting it into less harmful ionic species rather than more toxic Nitrogen Dioxide (NO₂). acs.orgresearchgate.net They have also been used for the photocatalytic degradation of polycyclic aromatic hydrocarbons found in tobacco tar. nih.gov
Neuromorphic Computing and Memristors
All-inorganic perovskites, particularly Cesium Lead Tribromide (CsPbBr₃), are emerging as highly promising materials for developing memristors, which are fundamental components for next-generation neuromorphic computing systems. These systems, inspired by the biological brain, aim to overcome the limitations of traditional von Neumann architecture by co-locating memory and processing. The unique properties of CsPbBr₃ facilitate the emulation of biological synaptic functions, paving the way for energy-efficient and powerful brain-inspired computers.
Memristors based on CsPbBr₃ exhibit excellent resistive switching (RS) behaviors, which are crucial for their function as artificial synapses. acs.org These devices can be switched between a high-resistance state (HRS) and a low-resistance state (LRS) by applying an external voltage. Research has demonstrated that CsPbBr₃-based memristors can achieve stable endurance, fast switching speeds, and ultralow power consumption. acs.org For instance, planar-type memristors fabricated from a CsPbBr₃ single crystal have shown the ability to emulate key synaptic functions such as excitatory postsynaptic current (EPSC), paired-pulse facilitation (PPF), long-term potentiation/depression (LTP/LTD), and spike-timing-dependent plasticity (STDP). acs.org These functions are the building blocks of learning and memory in biological nervous systems.
The resistive switching mechanism in CsPbBr₃ memristors is primarily attributed to the migration of bromide (Br⁻) ions under an electric field. acs.orgbohrium.com This ion migration can lead to the formation and rupture of conductive filaments within the perovskite material or modulate the Schottky barrier at the electrode-perovskite interface, thereby changing the device's resistance. acs.orgacs.orgresearchgate.net Density functional theory (DFT) calculations have indicated that vacancy-assisted Br-ion migration is the dominant process. bohrium.com The movement of these ions and vacancies can be controlled by both electrical and optical stimuli, leading to optoelectronic synapses where the resistive switching characteristics can be tuned by light intensity and wavelength. acs.org This dual tunability offers an additional degree of freedom for creating complex and power-efficient neuromorphic circuits.
Artificial neural networks (ANNs) simulated using the properties of CsPbBr₃ synapses have demonstrated high accuracy in pattern recognition tasks, achieving accuracies of up to 93.11%. acs.org This highlights the potential of CsPbBr₃-based memristors to serve as the hardware foundation for advanced artificial intelligence applications.
Table 1: Performance Metrics of CsPbBr₃-Based Memristive Devices
| Parameter | Reported Value | Device Structure/Material | Source |
| Resistive Switching Ratio (R_off/R_on) | ≈10⁵ | Al/CsPbBr₃/FTO | researchgate.net |
| Operating Voltage | ≈±1 V | Al/CsPbBr₃/FTO | researchgate.net |
| Data Retention | ≥10⁴ s | Al/CsPbBr₃/FTO | researchgate.net |
| Pattern Recognition Accuracy | 93.11% | Simulated ANN based on CsPbBr₃ synapse | acs.org |
| Energy Consumption | Ultralow per synapse event | CsPbBr₃ single crystal optoelectronic synapse | acs.org |
Sensing Mechanisms
The exceptional optoelectronic properties of Cesium Lead Tribromide make it a versatile material for a wide array of sensing applications, ranging from high-energy radiation detection to the sensing of various gases and light. acs.orgemerging-researchers.org The sensing mechanisms are diverse and depend on the specific application, leveraging the material's high charge carrier mobility, strong light absorption, and sensitivity to its chemical environment.
Radiation Detection: CsPbBr₃ has emerged as a next-generation material for room-temperature detection of X-rays and gamma rays, challenging the dominance of traditional materials like Cadmium Zinc Telluride (CZT). nih.govosti.gov The detection mechanism relies on the direct absorption of high-energy photons by the CsPbBr₃ crystal, which generates electron-hole pairs. These charge carriers are then collected by electrodes under an applied bias voltage, producing a measurable electrical signal whose amplitude is proportional to the energy of the incident radiation.
The high atomic numbers of Cesium, Lead, and Bromine result in a high stopping power for gamma rays. emerging-researchers.org Critically, CsPbBr₃ exhibits an excellent mobility-lifetime product (μτ) for charge carriers, particularly for holes (μτh up to 8×10⁻³ cm²V⁻¹), and long carrier lifetimes (over 25 μs). nih.govosti.govresearchgate.net This ensures efficient charge collection, which is crucial for achieving high energy resolution. Researchers have reported an unprecedented energy resolution of 1.4% for 662 keV gamma rays, which is a significant benchmark for room-temperature semiconductor detectors. osti.govresearchgate.net Furthermore, CsPbBr₃ detectors have shown remarkable radiation tolerance, maintaining performance after exposure to high doses of gamma radiation. nih.gov
Table 2: Performance of CsPbBr₃ Gamma-Ray Detectors
| Parameter | Reported Value | Radiation Source | Source |
| Energy Resolution | 1.4% | 662 keV ¹³⁷Cs | osti.govresearchgate.net |
| Energy Resolution | 3.8% | 662 keV ¹³⁷Cs | nih.govresearchgate.net |
| Energy Resolution | 3.9% | 122 keV ⁵⁷Co | nih.govresearchgate.net |
| Hole Mobility-Lifetime (μτh) | 8 x 10⁻³ cm²V⁻¹ | - | osti.govresearchgate.net |
| Hole Carrier Lifetime | > 25 μs | - | nih.govresearchgate.net |
Gas Sensing: CsPbBr₃ is utilized in gas sensors through several mechanisms, including chemiresistive sensing and photoluminescence (PL) quenching.
Chemiresistive Sensing: In this mode, the electrical resistance of the CsPbBr₃ material changes upon exposure to a target gas. This has been effectively demonstrated for gases like hydrogen sulfide (H₂S) and ammonia (B1221849) (NH₃). For H₂S detection, the high selectivity is attributed to the specific chemical interaction and the formation of lead-sulfur (Pb-S) bonds at the perovskite surface, which alters the material's electronic properties. acs.orgnih.gov For ammonia, the sensing mechanism involves the reversible intercalation of NH₃ molecules into the perovskite crystal lattice, which induces strain and widens the bandgap, thereby changing its conductivity. researchgate.net This process is reversible, allowing the sensor to be reused. sci-hub.se
Photoluminescence Quenching: This mechanism is often employed for oxygen (O₂) sensing. The fluorescence intensity of CsPbBr₃ nanocrystals decreases in the presence of oxygen. researchgate.net When the material is excited by a light source, the energy can be transferred to oxygen molecules upon collision, a process which is non-radiative. This "quenches" the photoluminescence, and the degree of quenching is proportional to the oxygen concentration, governed by the Stern-Volmer relationship. researchgate.netnih.gov
Table 3: Performance of CsPbBr₃-Based Gas Sensors
| Target Gas | Sensing Mechanism | Response/Recovery Time | Key Feature | Source |
| Hydrogen Sulfide (H₂S) | Chemiresistive (Pb-S bond formation) | 73.5 s / 275.6 s | High selectivity, humidity insensitive | acs.orgnih.gov |
| Ammonia (NH₃) | Chemiresistive / PL Quenching | - | Reversible intercalation mechanism | researchgate.netbohrium.com |
| Oxygen (O₂) | Photoluminescence Quenching | - | Governed by Stern-Volmer kinetics | nih.govresearchgate.net |
Photodetection: As a photodetector, CsPbBr₃ converts light signals into electrical signals. The mechanism is based on the generation of electron-hole pairs upon photon absorption. These photogenerated carriers are then separated and collected, producing a photocurrent. CsPbBr₃ photodetectors cover a broad spectral range and are noted for their high detectivity, responsivity, and fast response speeds. acs.orgrsc.org Devices based on CsPbBr₃ nanowires have demonstrated extremely low dark currents (down to 10⁻¹² A), leading to a very high specific detectivity (D*) on the order of 10¹³ Jones and a rapid response time. rsc.org Single-crystal film photodetectors have achieved response times as fast as 200/300 nanoseconds, making them suitable for high-frequency applications like visible light communication (VLC). nih.gov
Table 4: Performance of CsPbBr₃-Based Photodetectors
| Parameter | Reported Value | Device Structure | Source |
| Responsivity (R) | 0.385 A W⁻¹ | Nanowire film | rsc.org |
| Specific Detectivity (D)* | 7.09 x 10¹³ Jones | Nanowire film | rsc.org |
| Response Time (Rise/Fall) | 200 ns / 300 ns | Single Crystal Film | nih.gov |
| Dark Current | 3.68 x 10⁻¹² A | Nanowire film | rsc.org |
Future Perspectives and Unresolved Challenges in Cesium Lead Tribromide Research
Scalable Synthesis and High-Throughput Manufacturing
A primary obstacle to the commercialization of CsPbBr₃-based devices is the development of methods for large-scale and cost-effective production. While laboratory-scale synthesis is well-established, translating these processes to industrial volumes presents significant challenges.
Current research focuses on moving beyond traditional batch synthesis to more continuous and high-throughput methods. One facile method has been proposed for producing high-quality polycrystalline CsPbBr₃ powder in quantities greater than 10 grams. nih.gov Another approach, the ligand-assisted reprecipitation (LARP) technique, offers a simple method for synthesizing CsPbBr₃ nanocrystals under ambient conditions. rsc.org However, conventional LARP methods suffer from low product yields, often below 30%. rsc.org To address this, recent advancements have focused on applying green chemistry principles, such as substituting toluene (B28343) with ethyl acetate (B1210297) as the anti-solvent and using shorter, saturated ligands like octylamine (B49996) instead of oleylamine (B85491). These modifications have successfully increased product yields to approximately 70% while reducing solvent waste. rsc.org
Microwave irradiation has also been explored as a rapid, single-step method for the high-throughput and controllable synthesis of colloidal CsPbX₃ perovskite nanocrystals. nih.gov Mechanochemical synthesis, a solventless solid-state approach using a planetary ball mill, offers another promising route for greener and more scalable production of well-crystallized CsPbBr₃ powders. acs.org The key factors influencing the final product in hot-injection synthesis have been systematically investigated, revealing that the molar ratio of Cesium to Lead (Cs/Pb) is the dominant factor in determining whether CsPbBr₃ or the related Cs₄PbBr₆ phase is formed. rsc.org
Comparison of Scalable Synthesis Methods for CsPbBr₃
| Synthesis Method | Key Advantages | Reported Yield/Scale | Challenges |
|---|---|---|---|
| Facile Powder Synthesis | Mass-producible, robust single-source precursor. nih.govacs.org | > 10 g per batch. nih.gov | Ensuring batch-to-batch consistency. |
| Ethyl Acetate-LARP (EA-LARP) | High yield, reduced solvent waste, ambient conditions. rsc.org | ~70% product yield; scalable to ~0.5 L. rsc.org | Ligand and solvent engineering is critical. rsc.org |
| Microwave Irradiation | High-throughput, rapid, tunable properties. nih.gov | Not specified. | Control over nanocrystal morphology can be complex. nih.gov |
| Mechanochemical Synthesis | Solvent-free ("green"), simple, reproducible. acs.org | 1.5 g scale demonstrated. acs.org | Potential for structural defects if not optimized. |
Deeper Understanding of Intrinsic Photophysics and Defect Engineering
The exceptional optoelectronic properties of CsPbBr₃ are intrinsically linked to its electronic structure and the nature of defects within its crystal lattice. Initially, the high performance of lead halide perovskites, despite significant defect densities, was attributed to "defect tolerance," a hypothesis suggesting that all common intrinsic defects were shallow and did not create deep energy levels within the bandgap that would lead to non-radiative recombination. rsc.orgrsc.org
However, recent first-principles calculations have challenged this "Shallow Defect Hypothesis." rsc.orgrsc.org These studies indicate that several native defects and impurities, such as bromine interstitials (Brᵢ) and hydrogen interstitials (Hᵢ), do introduce deep levels within the bandgap. rsc.orgrsc.org This suggests that the observed defect tolerance may instead be due to relatively low recombination rates at these deep levels. rsc.org Understanding and controlling these deep-level defects is crucial for further improving material efficiency. Defect-triggered phase transitions have also been observed, highlighting the critical role defects play in the structural properties of CsPbBr₃ nanocrystals. scispace.com
The photophysics of CsPbBr₃ is governed by processes occurring after light absorption. dtu.dk At room temperature, the low exciton (B1674681) binding energy (e.g., ~40 meV for 8 nm quantum dots) indicates that photogenerated excitons readily dissociate into free charge carriers, making carrier transfer a dominant process. dtu.dk The mobility of these carriers is a key factor, which is influenced by intrinsic properties like carrier effective mass and interactions with crystal vibrations. dtu.dk Surface passivation is a widely used strategy to mitigate surface defects, with reagents like silver-trioctylphosphine (Ag-TOP) complexes shown to decrease surface traps, thereby increasing photoluminescence intensity and stability. acs.org
Calculated Deep Defect Levels in CsPbBr₃
| Defect/Impurity | Energy Level Position (from VBM) | Significance |
|---|---|---|
| Bromine Interstitial (Brᵢ) | 0.34 eV. rsc.org | Identified as a deep level, challenging the shallow defect hypothesis. rsc.org |
| Hydrogen Interstitial (Hᵢ) | 1.80 eV. rsc.org | An important impurity that can be unintentionally introduced during growth. rsc.org |
| Bromine on Lead Antisite (Brₚₑ) | 0.38 eV and 1.53 eV. rsc.org | Less favorable but may have a non-negligible impact. rsc.org |
| Hydrogen on Bromine (H₈ᵣ) | 0.27 eV. rsc.org | An impurity with a deep level that can affect performance. rsc.org |
Long-Term Stability Under Operational Conditions
A major hurdle for the practical application of CsPbBr₃ is ensuring its long-term stability under real-world operating conditions, which include exposure to humidity, elevated temperatures, and continuous illumination. utoronto.ca While all-inorganic CsPbBr₃ is generally more stable than its organic-inorganic hybrid counterparts, it is still susceptible to degradation. arxiv.org
Humidity, in particular, has a complex, dual effect on CsPbBr₃ films. rsc.org Limited exposure can surprisingly enhance crystallinity, but prolonged exposure leads to the degradation of the perovskite phase and the formation of hydrate (B1144303) crystalline phases. rsc.org Similarly, exposure of CsPbI₃ to water can cause a rapid release of Cesium and Iodine, leading to the formation of alteration layers like PbI₂ and PbI(OH) on the surface. rsc.org
Significant progress has been made in enhancing stability. The use of molecular bromine (Br₂) as a halide precursor in synthesis has been shown to result in cubic CsPbBr₃ quantum dots with unprecedented phase stability in ambient air for over 60 days. nih.govnih.gov Encapsulation is another key strategy. Devices using a carbon electrode have shown remarkable stability, retaining performance for over 60 days in 80% humidity or at 80°C for 40 days. researchgate.net Compositional engineering, such as incorporating small amounts of zinc, has also led to unencapsulated solar cells with remarkable long-term stability, lasting over 760 hours in an 80% humidity environment. researchgate.net
Reported Stability of CsPbBr₃-Based Devices
| Device/Material Type | Stress Conditions | Reported Stability/Lifetime | Stabilization Strategy |
|---|---|---|---|
| CsPbBr₃ Quantum Dots | Ambient air (~50-60% RH). nih.gov | Stable for 60 days. nih.gov | Synthesis using molecular Br₂. nih.gov |
| Unencapsulated CsPbBr₃ Solar Cell | 80% humidity air, 25°C. researchgate.net | > 760 hours. researchgate.net | Compositional engineering (Zn doping). researchgate.net |
| Unencapsulated C-electrode PSC | 80% humidity air. researchgate.net | > 60 days. researchgate.net | Cu(Cr,Ba)O₂ hole transport layer and carbon electrode. researchgate.net |
| Unencapsulated C-electrode PSC | 80°C. researchgate.net | > 40 days. researchgate.net | Cu(Cr,Ba)O₂ hole transport layer and carbon electrode. researchgate.net |
| CsPbBr₃ Nanowire Lasers | Continuous illumination. nih.gov | No measurable degradation after 8 hours. nih.gov | Intrinsic material property. nih.gov |
Integration with Novel Material Systems and Heterostructures
Integrating CsPbBr₃ with other materials to form heterostructures is a promising avenue for creating novel functionalities and overcoming some of its intrinsic limitations. By combining materials with complementary properties, it is possible to design advanced optoelectronic devices.
A significant area of research is the integration of CsPbBr₃ with two-dimensional (2D) materials. researchgate.netresearchgate.net The high carrier mobility of 2D materials can be combined with the strong light absorption of perovskites. researchgate.net For example, in a CsPbBr₃/graphene heterojunction, both electrons and holes can transfer from the perovskite to the graphene layer, a process confirmed by the quenching of photoluminescence. researchgate.net The type of charge transfer depends on the band alignment between the materials.
Another approach involves creating heterojunctions between different perovskite phases. In-situ growth of 3D CsPbBr₃ quantum dots on 2D CsPb₂Br₅ nanosheets has been demonstrated. acs.org This 3D/2D heterojunction forms a type I band alignment, which can enhance performance in optoelectronic devices by improving stability and luminescence properties. acs.org Similarly, creating CsPbBr₃/CsPb₂Br₅ nanocomposites can produce robust materials for optical gain media. nycu.edu.tw
Heterostructures with metal oxides, such as CsPbX₃/ZnO, have also been synthesized using hot-injection methods. nih.gov These composite materials have shown potential as effective photocatalysts. nih.gov The development of such integrated systems is crucial for the next generation of perovskite-based technologies.
Properties of CsPbBr₃ Heterostructures
| Heterostructure System | Key Finding/Property | Potential Application |
|---|---|---|
| CsPbBr₃ / Graphene | Efficient transfer of both electrons and holes from CsPbBr₃ to graphene. researchgate.net | High-performance photodetectors. researchgate.net |
| CsPbBr₃ / MoS₂ | Charge transfer confirmed by PL quenching. researchgate.net | Optoelectronics. researchgate.net |
| 3D-CsPbBr₃ / 2D-CsPb₂Br₅ | Forms a type I heterojunction, enhancing luminescence and stability. acs.org | Optoelectronic devices, optical gain media. acs.orgnycu.edu.tw |
| CsPbX₃ / ZnO | Demonstrated improved photocatalytic activity. nih.gov | Photocatalysis for pollutant degradation. nih.gov |
| 2D/3D CsPbBr₃ Hybrid Assemblies | Energy transfer from 2D nanoplatelets to 3D nanocrystals enhances photoluminescence. aip.org | LEDs, Lasers. aip.org |
Q & A
Q. What are the recommended storage and handling protocols for cesium lead tribromide to minimize water uptake and degradation?
Cesium lead tribromide must be stored under inert gas (e.g., argon or nitrogen) in airtight containers to prevent oxidation and moisture absorption, as water content >100 ppm can alter its crystallinity and optoelectronic properties . Handling should occur in a glovebox or dry environment, with personal protective equipment (PPE) including gloves, masks, and lab coats to mitigate toxicity risks (H301, H331, H360 hazards) . For synthesis, precursors like PbBr₂ and CsBr should be purified via sublimation to reduce impurities .
Q. How can researchers verify the purity and stoichiometry of synthesized cesium lead tribromide?
Purity is typically assessed using chelometric titration (for lead quantification) and argentometric titration (for bromide quantification), with thresholds >98.0% (T) . X-ray diffraction (XRD) is critical for verifying crystal structure and phase purity, comparing results to reference data (e.g., hexagonal CsCdBr₃ analogs) . Inductively coupled plasma mass spectrometry (ICP-MS) or energy-dispersive X-ray spectroscopy (EDS) can confirm stoichiometric ratios of Cs:Pb:Br .
Q. What solvent systems are optimal for processing cesium lead tribromide in thin-film deposition?
Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high solubility for lead halides. To minimize water contamination, solvents should be dried over molecular sieves and used in inert atmospheres. Spin-coating or vapor-assisted crystallization under controlled humidity (<5% RH) improves film uniformity .
Advanced Research Questions
Q. How can discrepancies in reported bandgap values for cesium lead tribromide be resolved?
Bandgap variations (e.g., 1.7–2.3 eV) often arise from differences in crystallite size, halide stoichiometry, or measurement techniques. Use UV-Vis absorption spectroscopy with Tauc plot analysis for direct bandgap determination, and cross-validate with photoluminescence (PL) spectroscopy. For nanocrystals, size-dependent quantum confinement effects require precise control of synthesis temperatures (e.g., 140–200°C) and ligand ratios (e.g., oleic acid/oleylamine) .
Q. What strategies mitigate phase instability in cesium lead tribromide under thermal stress?
Hexagonal phase dominance at room temperature can shift to cubic perovskite structures under thermal treatment. Stabilization methods include:
Q. How do interfacial defects in cesium lead tribromide-based devices affect charge carrier dynamics, and how can they be characterized?
Defects at grain boundaries or electrode interfaces induce non-radiative recombination, reducing photovoltaic efficiency. Techniques for analysis include:
Q. What experimental approaches reconcile conflicting reports on the solubility of cesium lead tribromide in aqueous vs. non-aqueous systems?
Conflicting solubility data (e.g., in water vs. DMF) arise from hydrolysis reactions and ion dissociation kinetics. Conduct isothermal solubility studies under inert conditions, using conductivity meters or gravimetric analysis. For aqueous systems, maintain pH >10 to suppress Pb²⁺ hydrolysis, and compare results to thermodynamic models (e.g., Pitzer equations) .
Methodological Considerations
- Data Contradiction Analysis: When structural or optical data conflict, cross-reference multiple characterization tools (e.g., XRD for long-range order, Raman spectroscopy for local bonding) and validate against computational models (DFT for electronic structure predictions) .
- Reproducibility: Document synthesis parameters rigorously (e.g., precursor ratios, annealing time/temperature) and share raw datasets (absorption spectra, XRD patterns) via open-access repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
